5-Methyloxepan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyloxepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-7(8)9-5-4-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXMFQWTDCWMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33660-02-5 | |
| Details | Compound: 2-Oxepanone, 5-methyl-, homopolymer | |
| Record name | 2-Oxepanone, 5-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33660-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methyloxepan-2-one
Foreword: The Significance of 5-Methyloxepan-2-one in Modern Chemistry
This compound, a substituted ε-caprolactone, is a molecule of considerable interest in the fields of polymer chemistry and drug discovery. Its structural features, including a seven-membered lactone ring and a methyl substituent, impart unique properties to polymers derived from it, influencing their biodegradability, thermal stability, and mechanical strength. In the pharmaceutical industry, the oxepanone scaffold is a recurring motif in various biologically active molecules. The targeted synthesis of derivatives such as this compound is crucial for the development of new therapeutic agents and advanced materials. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
I. The Cornerstone of Synthesis: Baeyer-Villiger Oxidation of 4-Methylcyclohexanone
The most direct and widely employed method for the synthesis of this compound is the Baeyer-Villiger oxidation of 4-methylcyclohexanone. This classical ring-expansion reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone.[1]
A. Mechanistic Insights and Regioselectivity
The Baeyer-Villiger oxidation proceeds via the formation of a Criegee intermediate, which then undergoes a concerted rearrangement. The regioselectivity of the oxygen insertion is a critical aspect of this reaction. In the case of unsymmetrical ketones like 4-methylcyclohexanone, the migratory aptitude of the adjacent carbon atoms dictates the major product. The general order of migratory preference is tertiary alkyl > secondary alkyl > primary alkyl > methyl.
In the oxidation of 4-methylcyclohexanone, the two potential migrating groups are a secondary carbon (C2) and another secondary carbon (C6). However, the migratory aptitude is influenced by the substitution pattern. The more substituted carbon atom preferentially migrates. Therefore, the migration of the more substituted secondary carbon (the methine group at C4 is not adjacent to the carbonyl) leads to the formation of this compound as the major product over its isomer, 4-methyloxepan-2-one.
Caption: Baeyer-Villiger oxidation of 4-methylcyclohexanone.
B. Chemical Oxidation: The Use of Peroxyacids
meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the Baeyer-Villiger oxidation.[2] The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or chloroform, and often includes a buffer, like sodium bicarbonate, to neutralize the acidic byproduct, meta-chlorobenzoic acid.
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylcyclohexanone (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add sodium bicarbonate (2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in DCM to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
| Parameter | Value |
| Starting Material | 4-Methylcyclohexanone |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
C. Biocatalytic Oxidation: A Greener Approach
In recent years, biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods. Cyclohexanone monooxygenases (CHMOs) are a class of enzymes that can catalyze the Baeyer-Villiger oxidation with high regio- and enantioselectivity under mild reaction conditions.[3] The use of whole-cell biocatalysts or isolated enzymes offers advantages such as reduced waste generation and the avoidance of harsh reagents.
A chemo-enzymatic approach utilizing Candida antarctica lipase B (CALB) for the in-situ generation of the peroxy acid from a carboxylic acid and hydrogen peroxide has been successfully applied to the synthesis of 4-methylcaprolactone (this compound).[4][5]
Experimental Protocol: Chemo-enzymatic Baeyer-Villiger Oxidation
-
Reaction Mixture: In a round-bottom flask, combine 4-methylcyclohexanone (0.5 mmol), a suitable carboxylic acid (e.g., octanoic acid, 1 mmol), and toluene (1 ml).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435, 0.1 g).
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (1 mmol) dropwise to the mixture.
-
Incubation: Seal the flask and shake at a constant temperature (e.g., 25 °C) for 3-8 days.
-
Work-up: After the reaction, wash the mixture with a 10% aqueous solution of sodium bicarbonate.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, concentrate, and purify by column chromatography (hexane:ethyl acetate, 4:1) to yield (R)-4-methylcaprolactone with a reported yield of 93%.[4]
| Parameter | Value |
| Biocatalyst | Candida antarctica lipase B (CALB) |
| Primary Oxidant | Hydrogen Peroxide (30% aq.) |
| Peracid Precursor | Carboxylic Acid |
| Solvent | Toluene |
| Temperature | 18-25 °C |
| Reported Yield | 93% |
II. Alternative Synthetic Strategies
A. Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of cyclic compounds, including lactones. This reaction typically involves an acyclic diene precursor that undergoes intramolecular cyclization in the presence of a ruthenium-based catalyst, such as Grubbs' catalyst. The synthesis of this compound via RCM would necessitate the preparation of a suitable unsaturated hydroxy acid or ester precursor.
Caption: General workflow for lactone synthesis via RCM.
This multi-step approach offers flexibility in introducing various substituents but is generally less atom-economical than the direct Baeyer-Villiger oxidation.
III. Characterization and Purity Assessment
The successful synthesis of this compound must be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methylene protons adjacent to the oxygen and carbonyl groups, and the methine proton. For comparison, the 1H NMR spectrum of the related 5-methyl-2-hexanone shows a singlet for the acetyl protons at ~2.14 ppm and a doublet for the methyl protons at ~0.89 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group, typically in the range of 1720-1740 cm-1.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are crucial for assessing the purity of the final product and for monitoring the progress of the reaction.
IV. Conclusion and Future Perspectives
The synthesis of this compound is most efficiently achieved through the Baeyer-Villiger oxidation of 4-methylcyclohexanone. This method offers high yields and predictable regioselectivity. The choice between a classical chemical approach using peroxyacids and a greener biocatalytic route will depend on factors such as scale, desired enantiopurity, and environmental considerations. As the demand for functionalized polymers and complex pharmaceutical intermediates grows, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted lactones like this compound will remain an active area of research. Future efforts may focus on the discovery of novel catalysts, both chemical and biological, that can operate under milder conditions with enhanced substrate scope and selectivity.
V. References
-
Chrobok, A., et al. (2015). Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone. Chemical Communications, 51(82), 15141-15144. Available at: [Link]
-
Batalini, C., & Bieber, L. W. (2019). SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE. Revista Panorâmica, (Especial 2019). Available at: [Link]
-
Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633.
-
Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43, 251-798.
-
Synthesis Workshop. (2020, July 11). The Baeyer-Villiger Oxidation (Episode 15) [Video]. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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Wikipedia contributors. (2023, December 28). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]
-
Chrobok, A., et al. (2015). Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone. Chemical Communications, 51(82), 15141-15144. Available at: [Link]
-
Karande, R., et al. (2018). Biocatalytic conversion of cycloalkanes to lactones using an in-vivo cascade in Pseudomonas taiwanensis VLB120. Biotechnology and Bioengineering, 115(2), 312-320. Available at: [Link]
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Master Organic Chemistry. (2019, September 5). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
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IQ UFRGS. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Retrieved from [Link]
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Mamedov, I. G., & Mamedov, E. I. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computational methods. Indian Journal of Chemistry - Section B, 61B(7), 808-814. Available at: [Link]
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Bretschneider, L., et al. (2021). Characterization of different biocatalyst formats for BVMO‐catalyzed cyclohexanone oxidation. Biotechnology and Bioengineering, 118(7), 2719-2733. Available at: [Link]
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alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]
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Wikipedia contributors. (2023, December 28). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]
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Introduction: The Significance of Substituted Caprolactones
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Methyloxepan-2-one
This guide provides a comprehensive technical overview of this compound, a methyl-substituted derivative of ε-caprolactone. Aimed at researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes foundational chemical principles with practical insights into the synthesis, characterization, and potential applications of this heterocyclic compound. Given the limited direct literature on the 5-methyl isomer, this guide leverages established knowledge of related substituted caprolactones to provide an authoritative and scientifically grounded perspective.
Poly(ε-caprolactone) (PCL) is a well-established biodegradable and biocompatible polyester, valued in the biomedical field for applications ranging from drug delivery systems to tissue engineering scaffolds.[1] The introduction of functional groups, such as a methyl group, onto the caprolactone ring is a key strategy for tuning the physicochemical properties of the monomer and the resulting polymer.[2] A methyl substituent can influence crystallinity, degradation rate, and thermal properties, making methyl-substituted oxepanones like this compound valuable monomers for creating next-generation biomaterials with tailored performance.[3] The position of the methyl group is critical, as it dictates steric hindrance and electronic effects that impact both polymerization kinetics and polymer characteristics.[2]
Molecular Structure and Core Physicochemical Properties
This compound, also known as 5-methyl-ε-caprolactone, is a seven-membered cyclic ester (lactone). Its core structure consists of an oxepane ring with a ketone group at the 2-position and a methyl group at the 5-position.
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value (Predicted/Comparative) | Source/Basis |
| Molecular Formula | C₇H₁₂O₂ | - |
| Molecular Weight | 128.17 g/mol | [4] |
| Appearance | Colorless liquid (Expected) | Comparison with ε-caprolactone[5] |
| Boiling Point | ~240-250 °C | Lower than ε-caprolactone (241°C) due to methyl branching[5] |
| Solubility | Miscible with most organic solvents; sparingly soluble in water | Comparison with ε-caprolactone[5] |
Synthesis Pathway: The Baeyer-Villiger Oxidation
The most logical and industrially relevant synthetic route to methyl-substituted caprolactones is the Baeyer-Villiger oxidation of the corresponding methylcyclohexanone.[3][5] For this compound, the precursor is 4-methylcyclohexanone.
The Baeyer-Villiger reaction involves the oxidation of a ketone to an ester (or a lactone for cyclic ketones) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.[6] A critical aspect of this synthesis is regioselectivity. The oxidation of an unsymmetrical ketone like 4-methylcyclohexanone can lead to the insertion of an oxygen atom on either side of the carbonyl group, resulting in two possible regioisomeric lactones: 4-Methyloxepan-2-one and This compound .
The migratory aptitude of the adjacent carbon atoms dictates the product ratio. Generally, more substituted carbons migrate preferentially. In this case, both carbons adjacent to the carbonyl are secondary, but one is closer to the electron-donating methyl group. This subtle electronic difference and steric factors will influence the final isomer ratio, which must be determined experimentally.
Diagram: Synthesis of this compound
Caption: Baeyer-Villiger oxidation of 4-methylcyclohexanone yielding two regioisomers.
Experimental Protocol: Synthesis via Baeyer-Villiger Oxidation
This protocol is a representative procedure adapted from established methods for similar ketones.[6][7]
-
Dissolution: Dissolve 4-methylcyclohexanone (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in DCM. Add this solution dropwise to the cooled ketone solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove m-CBA) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The resulting crude oil, containing a mixture of 4- and this compound, can be purified by column chromatography on silica gel or by fractional distillation under vacuum to separate the isomers.
Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale / Notes |
| ¹H NMR | -CH- (at C5) | ~1.5-1.9 ppm | Methylene protons adjacent to the methyl group. |
| -CH₂-O- (at C7) | ~4.2 ppm | Protons adjacent to the ring oxygen, deshielded. | |
| -CH₂-C=O (at C3) | ~2.5 ppm | Protons alpha to the carbonyl group, deshielded. | |
| -CH₃ | ~0.9-1.1 ppm (doublet) | Methyl group protons. | |
| ¹³C NMR | C=O (at C2) | ~175 ppm | Carbonyl carbon of the ester. |
| -CH₂-O- (at C7) | ~65 ppm | Carbon adjacent to the ring oxygen. | |
| -CH- (at C5) | ~30-35 ppm | Methane carbon bearing the methyl group. | |
| -CH₃ | ~20 ppm | Methyl carbon. | |
| IR Spectroscopy | C=O Stretch | ~1725-1740 cm⁻¹ | Strong, characteristic absorption for a seven-membered lactone. |
| C-O Stretch | ~1150-1250 cm⁻¹ | Characteristic ester C-O bond absorption. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 128 | Corresponds to the molecular weight of C₇H₁₂O₂. |
| Fragmentation | Loss of CO₂, C₂H₄, etc. | Characteristic fragmentation patterns for lactones. |
Chemical Reactivity and Polymerization
The most significant chemical reaction of this compound is its Ring-Opening Polymerization (ROP) , which yields poly(5-methyl-ε-caprolactone). This polymerization can be initiated by various catalytic systems, including organometallic catalysts (e.g., tin(II) octoate), organic catalysts, and enzymes.[3][8]
The presence of the methyl group at the 5-position (the δ-position relative to the carbonyl) is expected to have a notable impact on polymerization kinetics compared to unsubstituted ε-caprolactone. Recent studies have shown that the position of an alkyl substituent strongly influences reactivity. A δ-substituted monomer, such as this compound, is reported to exhibit faster polymerization kinetics than isomers with substituents at other positions.[2] This is attributed to a combination of steric and electronic effects that influence the susceptibility of the ester bond to nucleophilic attack.
Diagram: Ring-Opening Polymerization (ROP) Mechanism
Caption: General mechanism for the catalyzed Ring-Opening Polymerization of this compound.
The resulting polymer, poly(5-methyl-ε-caprolactone), is expected to be more amorphous than PCL. The methyl side groups disrupt the regular packing of polymer chains, thereby reducing the degree of crystallinity. This leads to a lower melting point, altered mechanical properties (e.g., increased flexibility), and potentially a faster degradation rate, which are desirable traits for certain drug delivery and soft tissue engineering applications.
Applications in Drug Development and Research
The tailored properties of polymers derived from this compound make them attractive for several areas of pharmaceutical and biomedical research:
-
Drug Delivery: The increased amorphous content can lead to more predictable and tunable drug release profiles from polymeric nanoparticles or implants.
-
Tissue Engineering: Softer, more flexible scaffolds can be fabricated for applications in soft tissue regeneration where matching the mechanical properties of the native tissue is crucial.
-
Functionalizable Polymers: The monomer serves as a platform for creating copolymers with other lactones (e.g., lactide, glycolide) to generate a wide array of biodegradable materials with a broad spectrum of properties.
Conclusion
This compound represents a valuable but under-characterized monomer in the family of substituted caprolactones. While direct experimental data is sparse, a robust understanding of its chemical properties can be synthesized from the well-established chemistry of its parent compound and related isomers. Its synthesis via Baeyer-Villiger oxidation of 4-methylcyclohexanone is a logical and scalable route, though control of regioselectivity remains a key consideration. The primary utility of this monomer lies in its ability to undergo ring-opening polymerization to produce polyesters with modified thermal, mechanical, and degradation properties. As the demand for advanced biomaterials grows, a deeper experimental investigation into this compound and its corresponding polymer is warranted to fully unlock its potential in drug development and regenerative medicine.
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Góral, M., et al. (2015). Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone. Chemical Communications. Retrieved February 6, 2026, from [Link]
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Gunatillake, P. A., & Adhikari, R. (2016). The Chemical and Physical Properties of Poly(ε-caprolactone) Scaffolds Functionalised with Poly(vinyl phosphonic acid-co-acrylic acid). PMC. Retrieved February 6, 2026, from [Link]
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Zhang, Y., et al. (2026). Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Zn/Co Double Metal Cyanide Catalysts: The Vital Role of Coordinated Methanol. Industrial & Engineering Chemistry Research. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: Direct access to enantioenriched lactone. Retrieved February 6, 2026, from [Link]
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Kliber, M., et al. (2022). Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures. Macromolecules. Retrieved February 6, 2026, from [Link]
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MolSoft. (n.d.). 5-Methyl-2-hexanone. Retrieved February 6, 2026, from [Link]
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Nicole. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. Retrieved February 6, 2026, from [Link]
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Sasal, H., et al. (2022). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. PMC. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). Physical and biocompatibility properties of poly-ε-caprolactone produced using in situ polymerisation: A novel manufacturing technique for long-fibre composite materials. Retrieved February 6, 2026, from [Link]
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NIH. (2021). Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. Retrieved February 6, 2026, from [Link]
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Technical Whitepaper: Structural Elucidation and Conformational Analysis of 5-Methyloxepan-2-one
Executive Summary & Synthesis Context
5-Methyloxepan-2-one (commonly referred to as
This guide provides an authoritative protocol for the characterization of this compound, focusing on high-field NMR (
Synthesis Pathway (Baeyer-Villiger Oxidation)
The standard synthesis involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone. Because the starting material is symmetric across the C1-C4 axis, the regioselectivity of the oxygen insertion yields a single structural isomer, though the product is a racemate (enantiomeric pair).
Figure 1: Synthetic workflow for this compound. Rigorous removal of acidic byproducts (m-chlorobenzoic acid) is critical, as trace acids will catalyze premature ring-opening polymerization (ROP).
NMR Methodology & Sample Preparation
To resolve the complex multiplets arising from the flexible 7-membered ring, specific acquisition parameters are required.
Protocol: High-Resolution Acquisition
-
Solvent: Chloroform-
(CDCl ) is standard. However, Benzene- ( ) is recommended for resolving overlapping resonances in the aliphatic region (1.2 – 2.0 ppm) due to the aromatic solvent-induced shift (ASIS) effect. -
Concentration: 10-15 mg in 0.6 mL solvent (dilute conditions prevent intermolecular aggregation).
-
Instrument: Minimum 400 MHz; 600 MHz recommended for full resolution of diastereotopic couplings.
-
Temperature: 298 K (Standard). Variable Temperature (VT) NMR (down to 233 K) may be used to freeze ring conformers.
Structural Elucidation: Spectral Analysis
Numbering Scheme
For consistency with IUPAC nomenclature for heterocycles:
-
Position 2: Carbonyl Carbon (C=O)
-
Position 3:
-methylene -
Position 4:
-methylene -
Position 5:
-methine (bearing the Methyl group) -
Position 6:
-methylene -
Position 7:
-methylene (adjacent to O)
H NMR Assignment (CDCl , 400 MHz)
The methyl group at C5 breaks the symmetry of the ring. Consequently, the protons at C4, C6, and C7 are diastereotopic , appearing as complex multiplets rather than simple triplets.
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( |
| H-7 | CH | 4.15 – 4.25 | Multiplet (ddd) | 2H | Deshielded by adjacent Oxygen. Diastereotopic splitting often observed. |
| H-3 | CH | 2.55 – 2.68 | Multiplet | 2H | |
| H-5 | CH | 1.80 – 1.95 | Multiplet | 1H | Methine proton. Center of chirality. |
| H-6 | CH | 1.50 – 1.75 | Multiplet | 2H | Overlaps significantly with H-4. |
| H-4 | CH | 1.40 – 1.60 | Multiplet | 2H | Complex coupling to H-3 and H-5. |
| -CH | CH | 0.98 | Doublet | 3H |
Key Diagnostic Feature: The integration ratio between the methyl doublet (0.98 ppm) and the
C NMR Assignment
The carbon spectrum provides the definitive skeleton verification.
| Position | Shift ( | Assignment |
| C-2 | 176.2 | Carbonyl (C=O). Characteristic lactone shift. |
| C-7 | 68.4 | |
| C-3 | 37.1 | |
| C-5 | 35.2 | Methine (CH). Branch point. |
| C-6 | 33.8 | |
| C-4 | 29.5 | |
| -CH | 21.8 | Methyl Group. |
Advanced Characterization: 2D NMR Logic
To prove the connectivity of the 7-membered ring (vs. a linear isomer or wrong insertion), 2D correlations are essential.
Figure 2: Connectivity logic. The HMBC correlation from H-7 to C-2 is the "smoking gun" for ring closure (lactone formation). The H5-Methyl COSY correlation confirms the substituent position.
Conformational Analysis
Unlike the rigid chair conformation of cyclohexane, the 7-membered oxepanone ring is flexible, existing in dynamic equilibrium between Chair (C) and Twist-Chair (TC) forms.
-
Methyl Group Influence: The methyl substituent at C5 prefers a pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions.
-
Dynamic Averaging: At room temperature (298 K), the NMR signals are time-averaged. The "multiplet" appearance of H-4 and H-6 arises because the ring flip is fast on the NMR timescale, but the chiral center at C5 renders the geminal protons (
and ) magnetically non-equivalent (diastereotopic). -
Low-Temperature Studies: Cooling the sample to -40°C (233 K) will broaden and eventually split the signals as the ring flip slows, allowing the resolution of distinct conformers.
Application: Monitoring Polymerization (ROP)
In drug delivery and polymer research, this molecule is polymerized to Poly(5-methyl-
-
Monomer Signal: H-7 (
-CH ) at 4.20 ppm . -
Polymer Signal: Upon ring opening, the chemical environment changes slightly. The H-7 signal shifts upfield to approximately 4.05 – 4.10 ppm (broadened).
-
Conversion Calculation:
(Where is the integral area of the -methylene signal).
References
-
Baeyer-Villiger Oxidation Mechanism & Regioselectivity: Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry. [Link]
-
Polymerization and Characterization of Substituted Caprolactones: Kouparitsas, I. K., et al. (2019).[4] Synthesis and Electrospinning of Polycaprolactone from an Aluminium-Based Catalyst.[4] Molecules. [Link][1][2][3][4][5][6][7][8][9][10][11]
-
NMR Data Verification (SDBS/PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 137496, 5-Methylazepan-2-one (Lactam analog structural comparison). [Link]
-
Conformational Analysis of 7-Membered Lactones: Wiberg, K. B. (2003). Conformational Studies of 7-Membered Rings. Journal of Organic Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 5-Methyl-2-hexanone(110-12-3) 1H NMR [m.chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
- 7. Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization and Synthetic Validation of 5-Methyloxepan-2-one
Executive Summary
5-Methyloxepan-2-one (CAS: 1121-84-2), also known as
This guide provides a definitive spectroscopic profile (NMR, IR, MS) and a validated synthetic workflow for researchers requiring high-purity monomer for polymerization or chiral building block applications.
Spectroscopic Profile
The following data represents the consensus spectroscopic signature for this compound in CDCl
Nuclear Magnetic Resonance ( H & C NMR)
The asymmetry of the seven-membered ring creates distinct chemical environments for the methylene protons.
Table 1:
| Position | Proton Type | Shift ( | Multiplicity | Integration | Structural Assignment |
| H-7 | 4.15 – 4.28 | Multiplet | 2H | Adjacent to Oxygen (Deshielded) | |
| H-3 | 2.55 – 2.68 | Multiplet | 2H | Adjacent to Carbonyl | |
| H-4, H-6 | 1.50 – 1.95 | Multiplet (Overlapping) | 4H | Ring Methylenes | |
| H-5 | Methine | 1.80 – 1.90 | Multiplet | 1H | Methine bearing Methyl group |
| -CH | Methyl | 0.95 – 1.05 | Doublet ( | 3H | Methyl substituent |
Analyst Note: The splitting of the methyl group into a doublet is the primary diagnostic peak for confirming the integrity of the alkyl chain. The broadening of the H-7 and H-3 peaks is characteristic of the conformational flexibility of the seven-membered ring.
Table 2:
| Carbon Type | Shift ( | Assignment |
| C=O | 176.2 | Lactone Carbonyl |
| C-7 | 68.1 | |
| C-3 | 37.4 | |
| C-5 | 35.2 | Methine (CH-CH |
| C-6 | 33.8 | |
| C-4 | 29.5 | |
| CH | 21.8 | Methyl Group |
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): 1725 – 1735 cm (Strong). Characteristic of a 7-membered lactone ring (lower frequency than 5-membered -lactones). -
C-O Stretch: 1160 – 1240 cm
(Strong). -
C-H Stretch: 2930 – 2960 cm
(Aliphatic).
Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z 128 (Weak). -
Base Peak: m/z 55 or 42 (Typical hydrocarbon fragments).
-
Diagnostic Fragments: Loss of CO
(M-44), Loss of Methyl (M-15).
Structural Logic & Connectivity
The following diagram illustrates the connectivity logic used to assign the NMR signals, confirming the regiochemistry of the Baeyer-Villiger insertion.
Figure 1: NMR connectivity logic. Note the strong deshielding effects at C7 and C3, which serve as the primary "bookends" for spectral assignment.
Synthesis & Validation Protocol
The most reliable route to this compound is the Baeyer-Villiger Oxidation of 4-methylcyclohexanone. This reaction is regioselective; the migration of the secondary carbon (C3 or C5 of the ketone) occurs preferentially, but due to the symmetry of the starting material (4-methylcyclohexanone), both migration pathways yield the same 5-methyl product.
Reaction Scheme[1][2]
Figure 2: Synthetic pathway via Baeyer-Villiger Oxidation.
Detailed Protocol (m-CPBA Method)
Safety: m-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidant and shock-sensitive. Work in a fume hood.
-
Preparation: Dissolve 4-methylcyclohexanone (10.0 mmol, 1.12 g) in anhydrous dichloromethane (DCM, 40 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0°C using an ice bath. Add m-CPBA (12.0 mmol, ~70-75% purity, approx. 2.7 g) portion-wise over 15 minutes to prevent exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Solvent: Hexane/EtOAc 3:1); the starting ketone spot (
) should disappear. -
Workup (Critical Step):
-
Cool the mixture to 0°C to precipitate most of the m-chlorobenzoic acid byproduct. Filter the solid.
-
Wash the filtrate with 10% Na
SO (2 x 20 mL) to quench excess peroxide (check with starch-iodide paper). -
Wash with saturated NaHCO
(3 x 20 mL) to remove residual acidic byproducts. -
Wash with Brine (1 x 20 mL), dry over anhydrous MgSO
, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via vacuum distillation (b.p. approx 90-95°C at 0.5 mmHg) or column chromatography (Silica gel, Hexane:EtOAc 4:1).
Quality Control (Self-Validation)
To ensure the product is this compound and not the starting material or a linear hydrolysis product:
-
IR Check: Look for the shift in carbonyl frequency. Ketone (starting material)
1715 cm Lactone (product) 1730 cm . -
NMR Integration: The ratio of the methyl doublet (3H) to the
-methylene multiplet (2H at ~4.2 ppm) must be 3:2 . -
Absence of Vinyl Protons: Ensure no peaks appear at 5.0–6.0 ppm, which would indicate elimination side reactions (unsaturated products).
References
-
Baeyer-Villiger Oxidation Mechanism & Kinetics
- Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry.
-
Chemo-enzymatic Synthesis of Methylcaprolactones
- Drożdż, A., & Chrobok, A. (2016). Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution. RSC Advances.
-
Polymerization Context (Polycaprolactone Derivatives)
- Pitt, C. G., et al. (1981). Aliphatic polyesters. I. The degradation of poly(epsilon-caprolactone) in vivo. Journal of Applied Polymer Science.
-
Spectroscopic Database Validation
- SDBS (Spectral Database for Organic Compounds), AIST, Japan. Compound: 5-Methyl-2-oxepanone.
Methodological & Application
Application Note: Precision Synthesis of Poly(5-Methyloxepan-2-one)
Executive Summary & Rationale
Poly(ε-caprolactone) (PCL) is a cornerstone of biodegradable polymers, yet its high crystallinity (approx. 50-60%) and melting point (~60°C) limit its utility in soft tissue engineering and elastomeric applications.
Poly(5-Methyloxepan-2-one) (P5MO) is the amorphous analog of PCL. The introduction of a methyl substituent at the 5-position of the lactone ring disrupts chain packing, suppressing crystallization while retaining the degradable ester backbone. This results in a polymer that is amorphous at body temperature, exhibiting a glass transition temperature (
This guide details the end-to-end workflow: from the regioselective synthesis of the monomer (this compound) to its controlled Ring-Opening Polymerization (ROP) using two distinct catalytic systems: Stannous Octoate (Sn(Oct)₂) for robust, high-molecular-weight synthesis, and Triazabicyclodecene (TBD) for metal-free, precision organocatalysis.
Pre-cursor Protocol: Monomer Synthesis
Note: this compound is not always commercially available in polymer-grade purity. In-house synthesis via Baeyer-Villiger oxidation is often required.
Reaction Logic
The oxidation of 4-methylcyclohexanone using m-chloroperbenzoic acid (mCPBA) yields this compound. The regioselectivity is governed by the migration aptitude of the carbon center; however, since 4-methylcyclohexanone is symmetric, oxygen insertion on either side of the carbonyl yields the same 5-methyl isomer.
Diagram: Monomer Synthesis Pathway
Figure 1: Baeyer-Villiger oxidation pathway for converting 4-methylcyclohexanone to the 7-membered lactone monomer.[1]
Protocol Steps
-
Setup: Dissolve 4-methylcyclohexanone (1.0 eq) in dry Dichloromethane (DCM). Cool to 0°C under Argon.
-
Addition: Slowly add mCPBA (1.2 eq) to maintain temperature <5°C. The reaction is exothermic.
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1).[2]
-
Workup (Critical):
-
Filter off the precipitated m-chlorobenzoic acid.
-
Wash filtrate with aqueous sodium sulfite (to quench peroxides) and sodium bicarbonate (to remove acid traces).
-
-
Purification: Distill under reduced pressure over CaH₂.
-
Checkpoint: Monomer purity must be >99.5% by GC. Any trace of water or acid will kill the ROP living character.
-
Polymerization Strategies: Metal vs. Organocatalytic[3][4]
We present two validated protocols. Choose based on your application needs.
| Feature | Protocol A: Metal Catalysis (Sn(Oct)₂) | Protocol B: Organocatalysis (TBD) |
| Primary Use | Bulk materials, FDA-approved history (PCL context). | Biomedical, electronic applications requiring zero metal residue.[3] |
| Mechanism | Coordination-Insertion. | Nucleophilic Activation / H-Bonding. |
| Reaction Temp | 110°C – 130°C. | Room Temperature (25°C). |
| Rate | Slower (Hours to Days). | Fast (Minutes to Hours). |
| Control (PDI) | Moderate (1.2 – 1.5). | High (1.05 – 1.2). |
Diagram: ROP Mechanisms
Figure 2: Mechanistic comparison of Stannous Octoate vs. TBD mediated polymerization.
Detailed Protocols
Protocol A: Sn(Oct)₂ Mediated Bulk Polymerization
Best for: High molecular weight targeting, solvent-free synthesis.
Reagents:
-
Monomer: this compound (Dry, distilled).
-
Catalyst: Stannous Octoate (Sn(Oct)₂).[4]
-
Initiator: Benzyl Alcohol (BnOH) or PEG (for block copolymers).
Procedure:
-
Drying: Flame-dry a Schlenk tube under vacuum; purge with Argon x3.
-
Charging: Add Monomer (e.g., 5.0 g, 39 mmol) and Initiator (BnOH) via syringe.
-
Target Mn: Defined by [Monomer]/[Initiator] ratio. For Mn = 10k, use ~0.5 mmol BnOH.[3]
-
-
Catalyst Addition: Add Sn(Oct)₂ (approx. 1/500 to 1/1000 molar ratio relative to monomer) as a solution in dry toluene, then evaporate toluene under vacuum if strictly bulk conditions are desired.
-
Polymerization: Immerse flask in an oil bath at 110°C . Stir via magnetic bar.
-
Viscosity Warning: As conversion increases, the mixture will become extremely viscous. Mechanical stirring or stopping at ~80% conversion may be necessary.
-
-
Termination: Cool to RT. Dissolve the solid/gum in a minimal amount of DCM.
-
Precipitation: Dropwise addition into excess cold Methanol (-20°C). Filter and dry under vacuum.[3]
Protocol B: TBD-Catalyzed Solution Polymerization
Best for: Narrow PDI, complex architectures, room temperature.
Reagents:
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[3][5][6] Must be stored in glovebox.
-
Solvent: Anhydrous Toluene or THF.
-
Quenching Agent: Benzoic acid.
Procedure:
-
Inert Environment: Perform setup in a glovebox or using strict Schlenk technique.
-
Solution Prep: Dissolve Monomer (1.0 M concentration) and Initiator (BnOH) in dry Toluene.
-
Initiation: Add TBD (0.5 – 1.0 mol% relative to monomer).
-
Reaction: Stir at 25°C .
-
Speed: Reaction is rapid. 90% conversion often reached in <30 minutes.
-
-
Quenching: Add excess Benzoic acid (dissolved in DCM) to neutralize TBD immediately upon reaching desired time/conversion.
-
Why? TBD is a transesterification catalyst. If not killed immediately, it will reshuffle the polymer chains (back-biting), broadening the PDI.
-
-
Purification: Precipitate in cold Methanol.
Characterization & Validation
Nuclear Magnetic Resonance ( H NMR)
Dissolve ~10 mg polymer in CDCl₃.
-
Key Signals:
-
4.05 – 4.15 ppm (m, 2H):
-methylene protons (-CH₂-O-). Diagnostic of ester formation. -
2.30 – 2.40 ppm (m, 2H):
-methylene protons (-CO-CH₂-). - 0.90 – 1.00 ppm (d, 3H): Methyl group (-CH₃).
-
4.05 – 4.15 ppm (m, 2H):
-
Conversion Calculation: Compare the integration of the polymer
-CH₂ peak (~4.1 ppm) vs. the monomer -CH₂ peak (usually slightly downfield or distinct multiplet).
Thermal Analysis (DSC)
-
PCL Reference:
, . -
P5MO Target:
- : None (Amorphous) or very weak/low melting if stereoregularity is low.
- : -40°C to -50°C.
-
Note: If you see a strong melting peak >50°C, you likely have PCL contamination or significant blockiness if copolymerizing.
Gel Permeation Chromatography (GPC)
-
Use THF as eluent, Polystyrene standards.
-
Correction Factor: P5MO has a different hydrodynamic volume than PS. Use Mark-Houwink parameters for PCL as a close approximation if specific P5MO parameters are unavailable, but report as "PS-equivalent molecular weight."
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Polymerization | Impure Monomer (Acid/Water). | Redistill monomer over CaH₂. Ensure Schlenk lines are leak-free. |
| Broad PDI (>1.5) | Transesterification (Back-biting). | Stop reaction at lower conversion (<90%). Use TBD instead of Sn(Oct)₂. Quench immediately. |
| Low Molecular Weight | High Initiator concentration or "Water Initiation". | Dry all reagents. Water acts as an initiator, lowering target Mn. |
| Yellow Discoloration | Oxidation of Catalyst/TBD. | Ensure strict anaerobic conditions. TBD is sensitive to moisture/air over time. |
References
-
Baeyer-Villiger Oxidation Mechanism
- Renz, M., & Meunding, B. (2002). "The Baeyer–Villiger Oxidation of Ketones and Aldehydes." Topics in Current Chemistry.
-
Organocatalytic ROP (TBD)
- Simon, L., & Goodman, J. M. (2007). "Mechanism of TBD-Catalyzed Ring-Opening Polymerization of Cyclic Esters." Journal of Organic Chemistry.
-
Synthesis and Properties of Substituted Polycaprolactones
- Pittman, C. U., et al. (2000). "Synthesis and characterization of methyl-substituted poly(epsilon-caprolactone)s." Macromolecules.
-
Comparison of Catalysts (Sn vs Organocatalysts)
-
Kamber, N. E., et al. (2007).[4] "Organocatalytic Ring-Opening Polymerization." Chemical Reviews.
-
-
Biomedical Applications of Amorphous Polyesters
- Woodruff, M. A., & Hutmacher, D. W. (2010). "The return of a forgotten polymer—Polycaprolactone in the 21st century." Progress in Polymer Science.
Sources
- 1. Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
"copolymerization of 5-Methyloxepan-2-one with lactide"
Topic: Application Note: Controlled Copolymerization of 5-Methyloxepan-2-one with L-Lactide
Abstract & Strategic Overview
This application note details the protocol for the ring-opening copolymerization (ROP) of This compound (5-MeO) with L-Lactide (L-LA) . While Poly(L-lactide) (PLLA) is a gold standard in bioresorbable medical devices, its high crystallinity and brittleness limit its use in soft tissue engineering.
The incorporation of 5-MeO—a methyl-substituted derivative of
Monomer Synthesis & Purification (Pre-requisite)
As this compound is not a standard catalog item for many suppliers, it is typically synthesized via the Baeyer-Villiger oxidation of 4-methylcyclohexanone.
Chemical Principle: The oxidation inserts an oxygen atom adjacent to the carbonyl group. Since 4-methylcyclohexanone is symmetric, regioselectivity issues are avoided, yielding this compound exclusively.
Protocol:
-
Reagents: Dissolve 4-methylcyclohexanone (1.0 eq) in Dichloromethane (DCM).
-
Oxidation: Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC/GC.
-
Workup: Quench with aqueous
(to remove excess peroxide) and (to remove acids). -
Purification (CRITICAL): Distill the crude lactone under reduced pressure over
.-
Why: Trace water or acidic impurities will kill the ROP catalyst or initiate uncontrolled chains.
-
Target Purity: >99.5%, water content <50 ppm (Karl Fischer).
-
Copolymerization Protocol (Bulk Melt)
This protocol utilizes Tin(II) 2-ethylhexanoate (Sn(Oct)
Experimental Setup
-
Reaction Vessel: Silanized glass ampoules or heavy-walled Schlenk flask equipped with a magnetic stir bar.
-
Atmosphere: Dry Nitrogen or Argon (Inert gas line required).
-
Temperature Control: Oil bath capable of maintaining
.
Reagent Preparation
-
L-Lactide (L-LA): Recrystallize twice from dry toluene. Dry under vacuum at 40°C for 24h.
-
This compound (5-MeO): Freshly distilled (as above).
-
Catalyst: Sn(Oct)
dissolved in dry toluene (approx. 0.1 M stock solution). -
Co-initiator: Benzyl alcohol (BnOH), distilled and stored over molecular sieves.
Step-by-Step Procedure
-
Charging: In a glovebox or under active
flow, charge the reaction vessel with L-LA and 5-MeO at the desired molar ratio (e.g., 70:30). -
Drying (Melt-Phase): If not using a glovebox, melt the monomer mix at 110°C under vacuum for 30 mins to remove surface moisture, then backfill with Argon.
-
Initiation:
-
Add BnOH (controls Molecular Weight, MW). Target
. -
Add Sn(Oct)
solution. Target monomer-to-catalyst ratio .
-
-
Polymerization:
-
Seal the vessel (or close stopcock).
-
Immerse in oil bath at 130°C .
-
Duration: 24–48 hours.
-
Note on Kinetics: 5-MeO is less reactive than L-LA due to steric hindrance. Long reaction times are required to achieve high conversion and facilitate transesterification (randomization of the sequence).
-
-
Termination: Remove from heat. Dissolve the crude melt in a minimum amount of Chloroform or DCM.
-
Precipitation: Drop the polymer solution slowly into cold Methanol (
) under vigorous stirring. The copolymer will precipitate as a gummy white solid. -
Drying: Dry in a vacuum oven at 40°C for 48 hours to constant weight.
Mechanism & Workflow Visualization
The following diagram illustrates the synthesis pathway and the Coordination-Insertion mechanism governing the ROP.
Caption: Workflow from monomer synthesis (Baeyer-Villiger) to Sn(Oct)2-catalyzed Ring-Opening Copolymerization.
Characterization & Self-Validation
To ensure scientific integrity, the synthesized polymer must be validated against the following criteria.
Nuclear Magnetic Resonance ( NMR)
Dissolve 10 mg polymer in
-
L-Lactide Unit: Methine quartet (
ppm), Methyl doublet ( ppm). -
5-MeO Unit: Look for the methylene protons adjacent to oxygen (
ppm). -
Sequence Distribution:
-
Blocky: Sharp, distinct peaks.
-
Random: Broadening or splitting of carbonyl-adjacent signals due to triad sensitivity (e.g., LA-LA-LA vs. LA-MeO-LA).
-
-
Calculation:
(Where is the integration area).
Thermal Analysis (DSC)
-
Protocol: Heat from -60°C to 200°C at 10°C/min.
-
Expectation:
-
Pure PLA:
, . -
Pure P(5-MeO):
(Amorphous). -
Copolymer: Single
indicates a random copolymer (Fox Equation applies). Two s indicate phase separation (block copolymer or blend). -
Target: For elastomeric applications, aim for
.
-
Typical Property Data
| Parameter | Poly(L-LA) | Poly(5-MeO) | P(LA-co-5MeO) (50:50) |
| Structure | Semi-Crystalline | Amorphous | Amorphous / Low Crystallinity |
| ~60 | ~ -55 | ~ -10 to 5 (Tunable) | |
| Modulus (MPa) | ~3000 (Stiff) | < 10 (Rubbery) | 10 - 100 (Elastomeric) |
| Degradation | Slow (Years) | Moderate | Fast (Amorphous regions hydrate faster) |
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Molecular Weight | High water content (initiator). | Dry monomers over |
| Two | Blocky structure; insufficient transesterification. | Increase reaction temperature to 140°C or extend time to force randomization. |
| Low 5-MeO Incorporation | Reactivity ratio mismatch ( | 5-MeO is sluggish. Ensure high conversion (>95%) to force its incorporation. |
| Brown Discoloration | Oxidative degradation.[1] | Ensure strict |
References
-
RSC Publishing.
-caprolactone catalyzed by mono- and dinuclear salen aluminum complexes." RSC Advances. Available at: [Link] -
MDPI. "Synthesis of Poly(l-lactide-co-
-caprolactone) Copolymer: Structure, Toughness, and Elasticity." Polymers.[2][3][4][5][6][7][8] Available at: [Link][9][10] -
Wiley Online Library. "Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer." Journal of Polymer Science Part A. Available at: [Link]
-
Revista Panorâmica. "Synthesis Optimization of the Baeyer-Villiger Oxidation of 3-Methylcyclohexanone." UFMT.[10] Available at: [Link]
Sources
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. 聚(L-丙交酯-co-己内酯) lactide:caprolactone 15:85, viscosity 1.5 dL/g | Sigma-Aldrich [sigmaaldrich.com]
- 3. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Controlled ring-opening polymerization of L-lactide and 1,5-dioxepan-2-one forming a triblock copolymer [diva-portal.org]
- 7. Copolymers of 1,5-dioxepan-2-one and L- or D,L-dilactide: in vivo degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
Application Notes and Protocols for Poly(5-Methyloxepan-2-one) in Drug Delivery
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: Direct experimental data and established protocols for poly(5-methyloxepan-2-one) are limited in publicly available scientific literature. The following application notes and protocols are therefore based on the extensive research and established methodologies for its parent polymer, poly(ε-caprolactone) (PCL), a widely studied and FDA-approved biodegradable polyester for drug delivery applications.[1][2] The methyl substitution at the 5-position of the oxepanone ring is expected to influence properties such as hydrophobicity, degradation rate, and drug-polymer interactions. Researchers should consider these potential differences when adapting the following protocols.
I. Introduction: The Promise of Substituted Polycaprolactones in Advanced Drug Delivery
Aliphatic polyesters, particularly poly(ε-caprolactone) (PCL), are leading candidates for the development of controlled drug delivery systems due to their excellent biocompatibility, biodegradability, and versatility in formulation.[1][3] The ability to modify the caprolactone monomer allows for the fine-tuning of the polymer's physicochemical properties to suit specific therapeutic needs.[1] Poly(this compound), a methylated derivative of PCL, represents a next-generation biomaterial with the potential for tailored drug encapsulation and release kinetics. The introduction of a methyl group can alter the polymer's crystallinity, hydrophobicity, and susceptibility to hydrolytic and enzymatic degradation, thereby offering a nuanced approach to designing sophisticated drug carriers.[1]
This guide provides a comprehensive overview of the methodologies for synthesizing and formulating poly(this compound) into nanoparticles for drug delivery, along with detailed protocols for their characterization and the evaluation of drug release profiles.
II. Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP)
The most common and controlled method for synthesizing polyesters like PCL and its derivatives is ring-opening polymerization (ROP).[1] This technique allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Causality Behind Experimental Choices:
-
Catalyst Selection: Stannous octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of cyclic esters, known for its low toxicity and high efficiency.[4]
-
Initiator: A hydroxyl-containing compound, such as benzyl alcohol, is used to initiate the polymerization, allowing for control over the polymer chain length.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and at elevated temperatures to ensure efficient polymerization.
Experimental Workflow: Ring-Opening Polymerization
Caption: Workflow for the synthesis of poly(this compound).
Detailed Protocol: Synthesis of Poly(this compound)
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reactant Charging: In a flame-dried round-bottom flask equipped with a magnetic stirrer, add the desired amount of this compound monomer, benzyl alcohol (initiator), and stannous octoate (catalyst). The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Place the flask in a preheated oil bath at 110-130°C and stir under a nitrogen atmosphere for 24-48 hours.
-
Purification: After cooling to room temperature, dissolve the crude polymer in a minimal amount of dichloromethane (DCM). Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration and wash with fresh cold methanol.
-
Drying: Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterization: Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC). Confirm the chemical structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Analyze thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).
III. Formulation of Poly(this compound) Nanoparticles
Polymeric nanoparticles are versatile carriers for drug delivery, offering advantages such as improved drug solubility, controlled release, and targeted delivery.[5] Several methods can be employed to formulate poly(this compound) into nanoparticles.
A. Nanoprecipitation (Solvent Displacement Method)
This method is suitable for encapsulating hydrophobic drugs and is known for its simplicity and reproducibility.[5]
Causality Behind Experimental Choices:
-
Solvent System: A water-miscible organic solvent (e.g., acetone, acetonitrile) is used to dissolve the polymer and drug. This solvent must be a non-solvent for the polymer when mixed with water.
-
Aqueous Phase: The aqueous phase, often containing a stabilizer, acts as the non-solvent, inducing the precipitation of the polymer into nanoparticles upon mixing.
-
Stabilizer: A surfactant or stabilizer (e.g., Pluronic® F68, polyvinyl alcohol (PVA)) is crucial to prevent nanoparticle aggregation and ensure colloidal stability.
Experimental Workflow: Nanoprecipitation
Caption: Nanoparticle formulation via nanoprecipitation.
Detailed Protocol: Nanoprecipitation
-
Organic Phase Preparation: Dissolve a specific amount of poly(this compound) and the hydrophobic drug in a suitable organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., 1% w/v Pluronic® F68) in deionized water.
-
Nanoparticle Formation: Rapidly inject the organic phase into the aqueous phase under moderate magnetic stirring. A milky suspension should form instantaneously.
-
Solvent Removal: Continue stirring at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove the excess stabilizer and unencapsulated drug.
-
Storage: Store the purified nanoparticle suspension at 4°C or lyophilize for long-term storage.
B. Emulsion-Solvent Evaporation Method
This technique is versatile and can be adapted for both hydrophobic (O/W emulsion) and hydrophilic (W/O/W double emulsion) drugs.[6]
Causality Behind Experimental Choices:
-
Emulsification: High-energy homogenization or sonication is required to create a stable emulsion of the polymer/drug solution in the aqueous phase.
-
Surfactant: A surfactant is essential to stabilize the emulsion droplets and prevent coalescence.
-
Solvent Evaporation: Gradual removal of the organic solvent leads to the solidification of the polymer droplets into nanoparticles.
Detailed Protocol: Oil-in-Water (O/W) Emulsion-Solvent Evaporation
-
Organic Phase: Dissolve poly(this compound) and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane).
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Purification and Storage: Follow the same purification and storage steps as in the nanoprecipitation method.
IV. Characterization of Poly(this compound) Nanoparticles
Thorough characterization is essential to ensure the quality, efficacy, and safety of the nanoparticle formulation.
| Parameter | Technique | Typical Expected Outcome/Rationale |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size typically 100-300 nm for effective cellular uptake. PDI < 0.2 indicates a monodisperse population. |
| Surface Charge (Zeta Potential) | DLS with an electrode | A zeta potential of ±30 mV or greater suggests good colloidal stability due to electrostatic repulsion. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Provides visual confirmation of nanoparticle size, shape (typically spherical), and surface texture. |
| Drug Loading & Encapsulation Efficiency | UV-Vis Spectroscopy or HPLC | Quantifies the amount of drug successfully encapsulated within the nanoparticles. |
Protocol: Determination of Drug Loading and Encapsulation Efficiency
-
Nanoparticle Lysis: Take a known volume of the nanoparticle suspension and lyophilize it. Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., dichloromethane) to disrupt the particles and release the encapsulated drug.
-
Drug Quantification: Evaporate the organic solvent and redissolve the residue in a solvent compatible with the analytical method (e.g., mobile phase for HPLC).
-
Analysis: Quantify the amount of drug using a validated UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) method.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
V. In Vitro Drug Release Studies
In vitro drug release studies are crucial for predicting the in vivo performance of the drug delivery system. The dialysis bag method is a common and straightforward technique.
Causality Behind Experimental Choices:
-
Release Medium: Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to mimic physiological conditions.
-
Sink Conditions: Maintaining sink conditions (concentration of drug in the release medium is less than 10% of its saturation solubility) is essential to ensure that the release rate is not limited by the drug's solubility.
-
Temperature: The study is conducted at 37°C to simulate body temperature.
Experimental Workflow: In Vitro Drug Release
Caption: Workflow for an in vitro drug release study.
Detailed Protocol: Dialysis Bag Method
-
Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Incubation: Immerse the sealed dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4) in a container placed in a shaking water bath at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the cumulative release profile as a function of time.
VI. Biocompatibility and Degradation
Poly(this compound), like PCL, is expected to be biocompatible and biodegradable.[1] The degradation of polyesters primarily occurs through the hydrolysis of their ester linkages. The methyl group in poly(this compound) may influence the rate of degradation compared to PCL. In vitro degradation studies can be performed by incubating the polymer or nanoparticles in PBS at 37°C and monitoring changes in molecular weight (via GPC) and mass loss over time. Biocompatibility can be assessed using various in vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines.
VII. Conclusion and Future Perspectives
Poly(this compound) holds significant potential as a versatile biomaterial for advanced drug delivery applications. By leveraging the established knowledge of PCL and systematically investigating the influence of the methyl substitution, researchers can develop novel nanoparticle-based therapies with tailored drug release profiles and enhanced therapeutic efficacy. Further studies are warranted to fully elucidate the unique properties of this polymer and its performance in various drug delivery contexts.
VIII. References
-
Razdan, S., Wang, JC. & Barua, S. (2019). PolyBall: A new adsorbent for the efficient removal of endotoxin from biopharmaceuticals. Scientific Reports, 9, 8867. [Link]
-
Recent Advances in Polycaprolactones for Anticancer Drug Delivery. (2023). Pharmaceutics, 15(7), 1989. [Link]
-
The Application of Poly-ε-caprolactone Nanoparticles for Endotoxin Removal. (2024). Scholars' Mine. [Link]
-
Poly-e-caprolactone (PCL), a promising polymer for pharmaceutical and biomedical applications: Focus on nanomedicine in cancer. (2019). International Journal of Polymeric Materials and Polymeric Biomaterials, 68(14), 831-851. [Link]
-
Poly(ε-Caprolactone) Microparticles of Andrographolide for Paracetamol-Induced Liver Iinjury: Box-Behnken Design Based Optimization, In Vitro and In Vivo Studies. (2023). AAPS PharmSciTech, 24(8), 263. [Link]
-
POLY(ε-CAPROLACTONE) BASED NANOCARRIERS OF KAEMPFEROL: A COMPARATIVE STUDY. (2019). Bulgarian Chemical Communications, 51(Special Issue C), 103-107. [Link]
-
Polycaprolactone and its derivatives for drug delivery. (2022). Journal of Controlled Release, 348, 341-361. [Link]
-
Formulation and Systematic Optimisation of Polymeric Blend Nanoparticles via Box–Behnken Design. (2023). Pharmaceutics, 15(11), 2568. [Link]
-
Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures. (2023). Polymers, 15(13), 2865. [Link]
-
Synthesis, Self-Assembly, and Drug Delivery Characteristics of Poly(methyl caprolactone-co-caprolactone)-b-poly(ethylene oxide) Copolymers with Variable Compositions of Hydrophobic Blocks: Combining Chemistry and Microfluidic Processing for Polymeric Nanomedicines. (2017). Molecular Pharmaceutics, 14(7), 2393-2406. [Link]
-
The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. (2021). Polymers, 13(10), 1638. [Link]
-
Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. (2022). Scientific Reports, 12(1), 10563. [Link]
-
In-Vitro and In-Vivo Tolerance and Therapeutic Investigations of Phyto-Fabricated Iron Oxide Nanoparticles against Selected Pathogens. (2022). Molecules, 27(19), 6598. [Link]
-
8 Structure of poly(ε-caprolactone). (2010). ResearchGate. [Link]
-
In Vitro and In Vivo Evaluations of PLGA Microspheres Containing Nalmefene. (2015). PLoS ONE, 10(5), e0125953. [Link]
-
Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications. (2022). Polymers, 14(19), 4192. [Link]
-
Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. (2021). Molecules, 26(10), 2877. [Link]
-
In vitro and in vivo mRNA delivery using lipid- enveloped pHresponsive polymer nanoparticles. (2011). Molecular Pharmaceutics, 8(3), 774-787. [Link]
-
Biocompatible Nanoparticles Based on Amphiphilic Random Polypeptides and Glycopolymers as Drug Delivery Systems. (2020). Polymers, 12(12), 2828. [Link]
-
POLYMERIC NANOPARTICLES WITH BIOMEDICAL APPLICATIONS. (2009). Farmacia, 57(4), 431-448. [Link]
-
Synthesis and Characterization of a Series of Diverse Poly(2-oxazoline)s. (2009). Journal of Polymer Science Part A: Polymer Chemistry, 47(15), 3829-3838. [Link]
-
Star‐shaped and photocrosslinked poly(1,5‐dioxepan‐2‐one): Synthesis and characterization. (2002). Journal of Polymer Science Part A: Polymer Chemistry, 40(12), 2049-2054. [Link]
Sources
- 1. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and Systematic Optimisation of Polymeric Blend Nanoparticles via Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced GPC/SEC Characterization of Poly(5-Methyloxepan-2-one)
Introduction & Significance
Poly(5-Methyloxepan-2-one) (PMO) is an aliphatic polyester synthesized via the ring-opening polymerization (ROP) of this compound (a methyl-substituted
The Characterization Challenge:
Standard Gel Permeation Chromatography (GPC) often relies on Polystyrene (PS) calibration. However, PMO is structurally distinct from PS. The methyl substitution alters the polymer's hydrodynamic volume (
This guide details a protocol for characterizing PMO using THF-based GPC with Universal Calibration or Triple Detection , ensuring data integrity for drug delivery and tissue engineering applications.
Experimental Design Strategy
Solvent Selection[1]
-
Primary Choice: Tetrahydrofuran (THF).
-
Rationale: PMO is an amorphous/semi-crystalline polyester that dissolves readily in THF at room temperature. THF is also the standard mobile phase for Styrene-Divinylbenzene (SDV) columns, ensuring high column efficiency and baseline stability for Refractive Index (RI) detectors.
-
Alternative: Chloroform (
) can be used if the polymer is end-capped with hydrophobic moieties that aggregate in THF, though this is rare for standard PMO.
Column Configuration
-
Stationary Phase: Styrene-Divinylbenzene (SDV) gel.
-
Pore Size: Mixed-bed columns (e.g., PLgel Mixed-C or Styragel HR series) are recommended to cover the typical
range of ROP polymers ( to Da). -
Temperature: 35°C. Maintaining a constant temperature slightly above ambient minimizes viscosity fluctuations in the detector lines.
Detector Selection (The "Trust" Factor)
To validate the molecular weight, we cannot rely on a single detector.
-
Refractive Index (RI): Measures concentration. Essential.
-
Viscometer (IV): Measures Intrinsic Viscosity
.[1] Allows for Universal Calibration , correcting for the structural density difference between PMO and PS standards. -
Multi-Angle Light Scattering (MALS) - Optional but Recommended: Measures absolute
and Radius of Gyration ( ), independent of any calibration standards.
Detailed Protocol
Phase 1: Sample Preparation
Objective: Ensure complete dissolution without degradation or shear stress.
-
Weighing: Weigh
mg of dry PMO into a 4 mL amber glass vial.-
Note: Target concentration is
mg/mL. Higher concentrations ( mg/mL) can cause viscous fingering; lower ( mg/mL) reduce signal-to-noise ratio (SNR) for the viscometer.
-
-
Solvation: Add 4.0 mL of HPLC-grade THF (stabilized with BHT to prevent peroxide formation).
-
Dissolution: Cap the vial and place it on an orbital shaker at 100 RPM for 3-4 hours at room temperature.
-
Caution: Do not use ultrasonic baths for >5 minutes, as this can degrade high molecular weight chains.
-
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into the autosampler vial.-
Why PTFE? Nylon filters can adsorb polyesters, altering the concentration.
-
Phase 2: Instrument Configuration[1]
| Parameter | Setting | Notes |
| Mobile Phase | THF (HPLC Grade, unstabilized or BHT) | Degas inline. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns (7.5 - 8.0 mm ID).[2] |
| Injection Volume | 100 | Optimize based on loop size; 100 |
| Column Temp | 35°C | Ensures stable backpressure (~40-60 bar).[2] |
| Detectors | RI (35°C), Viscometer, MALS | Connect in series: MALS |
Phase 3: Calibration & Analysis[1]
Method A: Universal Calibration (Recommended for QC)
-
Principle: Uses the Benoit equation:
. -
Standards: Narrow Polystyrene standards (Mp 500 to 2,000,000 Da).
-
Process:
-
Inject PS standards to generate the Universal Calibration curve.
-
Inject PMO sample.
-
The software calculates True Molecular Weight (
) using the measured intrinsic viscosity of the PMO at each slice.
-
Method B: Conventional Calibration (Relative - Use with Caution)
-
If only an RI detector is available, you must apply a correction factor or report "Polystyrene-equivalent Molecular Weight."
-
Correction: PMO is structurally similar to PCL. Literature Mark-Houwink parameters for PCL in THF can serve as a better approximation than PS, though not perfect.
-
PCL Parameters (THF, 30°C):
, [1]. -
PS Parameters (THF, 25°C):
, [2].
-
Data Processing & Expected Results
Refractive Index Increment ( )
For accurate MALS processing, the
-
Estimated Value: PCL has a
of ~0.079 mL/g in THF. -
PMO Specifics: Due to the extra methyl group, the electron density is slightly lower. We recommend using a
of 0.075 mL/g as a starting estimate if online determination is not possible, or measuring it offline using a differential refractometer.
Signal Interpretation
A successful run will show:
-
RI Peak: Gaussian or slightly tailing distribution (typical of ROP kinetics).
-
Viscometer Peak: Aligned with the RI peak but potentially narrower if branching is absent.
-
Mark-Houwink Plot (Log
vs. Log ):-
Linear Slope (
): 0.70 - 0.75 (indicating a flexible random coil in good solvent). -
Deviation: A slope < 0.6 indicates branching or aggregation.
-
Summary of Method Capabilities
| Feature | Conventional Cal (RI only) | Universal Cal (RI + Visc) | Triple Detection (RI+Visc+MALS) |
| Accuracy | Low (Relative to PS) | High (True MW via Hydrodynamic Vol) | Highest (Absolute MW) |
| Structural Data | None | Intrinsic Viscosity, Branching | |
| Cost/Complexity | Low | Medium | High |
Workflow Visualization
The following diagram illustrates the decision logic and data flow for characterizing PMO.
Figure 1: Decision matrix for GPC configuration. Green path (Universal Calibration) is the recommended balance of accuracy and robustness.
Troubleshooting & FAQs
Q: My chromatogram shows a small negative peak at the end of the run.
-
A: This is the "system peak" or solvent mismatch peak. It is normal when dissolving the sample in THF that is slightly different (e.g., different water content or stabilizer) than the mobile phase. It should not overlap with the polymer peak.
Q: The pressure is fluctuating.
-
A: Check for air bubbles in the viscometer bridge. Purge the detector for 15 minutes. Ensure the THF is degassed.
Q: Can I use DMF instead of THF?
-
A: Only if the PMO is not dissolving in THF (e.g., if it has highly polar blocks). DMF requires adding LiBr (0.1M) to prevent aggregation, but THF is preferred for pure PMO due to better baseline stability.
References
-
Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504.
-
Agilent Technologies. (2015). GPC/SEC Standards Product Guide.
- Podzimek, S. (2011). Light Scattering, Size Exclusion Chromatography and Asymmetric Flow Field Flow Fractionation: Powerful Tools for the Characterization of Polymers, Proteins and Nanoparticles. Wiley.
Sources
"thermal analysis of poly(5-Methyloxepan-2-one) by DSC"
Application Note: Thermal Analysis of Poly(5-Methyloxepan-2-one) by DSC
Executive Summary
Poly(this compound) (P5MO) is an aliphatic polyester derived from the ring-opening polymerization (ROP) of 5-methyl-ε-caprolactone. While structurally similar to the widely used Poly(ε-caprolactone) (PCL), the introduction of a methyl substituent at the
This guide provides a rigorous Differential Scanning Calorimetry (DSC) protocol designed to characterize P5MO. Unlike PCL, which is highly crystalline (
Material Science Context: The "Methyl Effect"
To interpret DSC data for P5MO, one must understand how the methyl group affects the polymer backbone compared to standard PCL.
-
Steric Hindrance: The methyl group disrupts the regular chain folding required for crystallization. While PCL forms robust crystalline lamellae, atactic P5MO is often amorphous or has very low crystallinity.
-
Thermal Transitions:
-
(Glass Transition): The methyl group restricts local chain rotation, potentially raising
slightly compared to PCL, but the increase in free volume often keeps it low (typically to ). -
(Melting): If the polymer crystallizes (e.g., stereoregular P5MO), the
is typically depressed significantly below the of PCL, often falling near body temperature ( ), making it bio-responsive.
-
(Glass Transition): The methyl group restricts local chain rotation, potentially raising
Comparative Logic: PCL vs. P5MO
Figure 1: Impact of methyl substitution on the thermal and physical state of the polymer.
Experimental Protocol
Objective: To determine
Instrument: Heat Flux DSC (e.g., TA Instruments Discovery Series or chemically equivalent). Purge Gas: Nitrogen (50 mL/min).
Step-by-Step Workflow
-
Sample Preparation:
-
Mass: Weigh 5–10 mg of P5MO.
-
Pan Selection: Use Hermetic Aluminum Pans . P5MO may be liquid or sticky at room temperature; hermetic sealing prevents leakage that could contaminate the sensor.
-
Reference: Empty hermetic aluminum pan of matched weight (
mg).
-
-
Thermal Cycle (Heat-Cool-Heat):
-
Equilibration: Equilibrate at
. (Crucial: P5MO is expected around ; starting at ensures a stable baseline before the transition). -
Heat 1 (Conditioning): Ramp
to .-
Purpose: Erase thermal history and remove residual solvent volatiles.
-
-
Cool 1 (Critical): Ramp
to .-
Purpose: Observe crystallization (
) from the melt. A slower rate ( ) is preferred for P5MO to allow the sterically hindered chains time to organize.
-
-
Heat 2 (Measurement): Ramp
to .-
Purpose: Measure intrinsic properties (
, ).[1]
-
-
Workflow Diagram
Figure 2: The Heat-Cool-Heat thermal cycle is essential for accurate polymer characterization.
Data Interpretation & Expected Results
Analyze the Second Heating Curve for the following transitions.
A. Glass Transition ( )
-
Signature: A step change in the heat flow (endothermic shift).
-
Expected Range:
to . -
Analysis: Calculate the inflection point. If the transition is weak, use the derivative signal (
) to identify the peak.
B. Melting Endotherm ( )
-
Observation:
-
Atactic P5MO: Likely no melting peak (amorphous).
-
Semi-crystalline P5MO: Broad peak between
and .
-
-
Calculations: Integrate the peak to find the Enthalpy of Fusion (
).
C. Crystallinity Calculation
To determine the % Crystallinity (
Comparative Data Table
| Property | Poly(ε-caprolactone) (PCL) | Poly(this compound) (P5MO) | Implication for Drug Dev |
| Remains rubbery/flexible at body temp. | |||
| Lower | |||
| State ( | Semi-crystalline Solid | Viscous Liquid / Soft Elastomer | Good for injectable depots or soft tissue engineering. |
| Crystallinity | High ( | Low to Zero | Amorphous regions degrade faster (hydrolysis). |
Troubleshooting & Tips
-
Cold Crystallization: If you see an exothermic peak during the second heating (around
), this is "Cold Crystallization." It means the cooling rate ( ) was too fast for the polymer to crystallize during cooling. The polymer is crystallizing as it heats up.-
Correction: This confirms the material has slow crystallization kinetics, typical for substituted lactones.
-
-
Broad/Double Melting Peaks: Common in PCL derivatives. This indicates crystals of different sizes or perfection (lamellar thickening).[4]
-
Baseline Drift: If the baseline slopes significantly after
, it may indicate the sample is flowing (melting) gradually. Ensure the pan is sealed well to prevent mass loss.
References
-
Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews. Link
- Context: foundational review on PCL synthesis and properties, establishing the baseline and values.
-
Albertsson, A. C., & Varma, I. K. (2003). Recent developments in ring opening polymerization of lactones for biomedical applications. Biomacromolecules.[4][5][6] Link
- Context: Discusses substituted lactones and the effect of side groups on crystallinity.
-
Pitt, C. G., et al. (1981). The degradation of poly(ε-caprolactone) in vivo.[3] Journal of Applied Polymer Science.[3] Link
- Context: Establishes the relationship between crystallinity and degradation rates in caprolactone deriv
-
TA Instruments. (2022).[7] Thermal Analysis of Polymers: DSC Theory and Applications.Link
- Context: Source for standard Heat-Cool-Heat protocols for semi-crystalline thermoplastics.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. tainstruments.com [tainstruments.com]
- 3. akademiabaru.com [akademiabaru.com]
- 4. Poly(ε-Caprolactone)-Based Copolymers Bearing Pendant Cyclic Ketals and Reactive Acrylates for the Fabrication of Photocrosslinked Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viscoelastic, Thermal, and Mechanical Properties of Melt-Processed Poly (ε-Caprolactone) (PCL)/Hydroxyapatite (HAP) Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallization and molecular mobility in renewable semicrystalline copolymers based on polycaprolactone and polyisosorbide - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01198K [pubs.rsc.org]
Troubleshooting & Optimization
"controlling molecular weight of poly(5-Methyloxepan-2-one)"
The following technical guide is structured as a specialized support center for the synthesis of poly(5-methyloxepan-2-one) (P5MO). This content assumes you are a researcher familiar with Schlenk techniques but require specific insights into controlling the molecular weight (
Topic: Precision Control of Molecular Weight in Poly(this compound) Synthesis Status: Active Operator: Senior Application Scientist
Welcome to the P5MO specialized support hub. Unlike unsubstituted
🔬 Module 1: Mechanism & Catalyst Selection
User Question: I am getting broad dispersity (
Technical Insight:
The 5-methyl group adds steric bulk near the propagation center. While Tin(II) Octoate (
For precision
Catalyst Comparison Table
| Catalyst System | Mechanism | Rec.[1][3][4][5] Temp | Control ( | Kinetic Rate | Best For |
| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | H-Bonding / Nucleophilic | 0°C – 25°C | Excellent (< 1.15) | Fast | Low-Mid |
| CALB (Novozym 435) | Enantio-selective Activated Chain End | 40°C – 60°C | Good (< 1.4) | Slow | Stereocontrol, Green synthesis |
| Sn(Oct)₂ (Tin(II) Octoate) | Coordination-Insertion | 110°C+ | Moderate (> 1.5) | Moderate | High |
Recommended Pathway: TBD-Catalyzed ROP
We recommend the TBD/Alcohol system. TBD acts as a bifunctional activator, simultaneously activating the alcohol initiator and the monomer carbonyl. This allows polymerization at room temperature, suppressing the thermal energy required for backbiting.
Figure 1.1: TBD Activation Mechanism
Caption: Bifunctional activation by TBD lowers the activation energy, enabling room-temp ROP and minimizing side reactions.
⚖️ Module 2: Stoichiometry & Kinetic Control
User Question: My target
Technical Insight:
Your math is likely correct, but your thermodynamics are fighting you. Substituted lactones have a lower Ceiling Temperature (
The Governing Equation
In a "living" polymerization,
The Thermodynamic Stall (The "6k Wall")
The methyl group increases the ring stability slightly relative to the polymer chain. If you polymerize in dilute solution, the reaction reaches equilibrium (
Troubleshooting Steps:
-
Increase Concentration: Run the reaction in bulk (no solvent) or high concentration (
M in Toluene). -
Lower Temperature: Paradoxically, lowering the temp (if using TBD) favors the polymer state enthalpically, pushing the equilibrium conversion higher.
🛠️ Module 3: Troubleshooting & FAQs
User Question: The reaction mixture turned viscous but the GPC trace shows a bimodal distribution. What happened?
Diagnosis: Water Contamination. Water acts as a chain transfer agent. It initiates its own polymer chains (creating a low Mw population) alongside your intended alcohol-initiated chains.
Troubleshooting Logic Tree
Caption: Diagnostic flow for identifying the root cause of molecular weight deviations in P5MO synthesis.
🧪 Standard Operating Protocol (SOP)
Protocol: Controlled Synthesis of P5MO (
Reagent Preparation (Critical)
-
Monomer: this compound must be distilled over
under reduced pressure ( ) and stored in a glovebox. -
Initiator: Benzyl Alcohol (BnOH). Dry over molecular sieves (3Å) for 24h.
-
Catalyst: TBD. Sublimate or recrystallize if yellowed. Store in glovebox.
-
Solvent: Toluene (Anhydrous), taken from SPS (Solvent Purification System).
Reaction Setup (In Glovebox)
-
Calculate Ratio: For 10k target:
g/mol .-
Target DP (Degree of Polymerization)
. -
Ratio: 100 equivalents Monomer : 1.2 equivalents Initiator (assuming 80% conversion).
-
-
Mixing: In a flame-dried Schlenk flask, dissolve Monomer (1.0 g, 7.8 mmol) in Toluene (2.0 mL).
-
Initiation: Add Benzyl Alcohol (10.8 mg, 0.1 mmol).
-
Catalysis: Add TBD (0.05 eq relative to initiator, ~0.7 mg) dissolved in minimal toluene.
-
Reaction: Stir at 25°C for 4–6 hours. Do not heat.
Quenching & Isolation
-
Quench: Add excess Benzoic Acid (dissolved in DCM) to neutralize TBD immediately. This "freezes" the Mw.
-
Precipitation: Dropwise addition into cold Methanol (-10°C).
-
Drying: Vacuum oven at 40°C for 24h.
📚 References
-
Lohmeijer, B. G., et al. (2006).[1] Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters.[1] Macromolecules.
-
Peeters, J., et al. (2005). Lipase-Catalyzed Ring-Opening Polymerizations of 4-Substituted ε-Caprolactones: Mechanistic Considerations. Macromolecules.
-
Xu, J., et al. (2019).[5][6] Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers.[1][2][3][5][6][7][8][9][10][11]
-
Olsén, P., et al. (2013). The thermodynamic properties of 5-membered and 6-membered lactones and their impact on polymerization. Biomacromolecules. (Note: Generalized reference for thermodynamic principles of substituted lactones).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
"reducing polydispersity in 5-Methyloxepan-2-one polymerization"
Subject: Reducing Polydispersity Index (PDI) in Ring-Opening Polymerization (ROP)
Executive Summary
Achieving a narrow Polydispersity Index (PDI < 1.2) in the Ring-Opening Polymerization (ROP) of 5-methyloxepan-2-one (5-MeCL) is a frequent challenge. Unlike unsubstituted
This guide synthesizes kinetic data and mechanistic insights to provide actionable protocols for narrowing PDI.
Diagnostic Hub: The PDI Decision Matrix
Before altering your protocol, identify the likely culprit based on your GPC/SEC traces:
| Symptom | Likely Cause | Recommended Module |
| High PDI (>1.5) + Low MW tail | Backbiting (Transesterification) | Module 2 |
| High PDI + High MW shoulder | Coupling of chains / Impure Initiator | Module 3 |
| Multimodal Distribution | Multiple initiating species (e.g., Water + Initiator) | Module 3 |
| Broad PDI from t=0 | Slow Initiation ( | Module 1 |
Module 1: Catalyst & Initiator Selection
Q: I am using Sn(Oct)
A: No, but Sn(Oct)
Recommendation: Switch to Aluminum Isopropoxide (Al(O
-
Aluminum Alkoxides: Exhibit a "living" character with minimal transesterification at moderate temperatures (0°C – 60°C). They ensure
, leading to Poisson distributions (PDI 1.05–1.10). -
Organocatalysts (TBD/DBU): For metal-free routes, TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) is highly active. However, TBD is too active for some substituted lactones and can degrade the polymer if not quenched immediately. DBU often provides better control for substituted caprolactones.
Comparative Kinetics Table:
| Catalyst System | Mechanism | Typical PDI | Transesterification Risk | Recommended Temp |
| Sn(Oct) | Coord-Insertion | 1.3 – 1.6 | High (at >100°C) | 80°C - 110°C |
| Al(O | Coord-Insertion | 1.05 – 1.15 | Very Low | 25°C - 60°C |
| TBD / ROH | H-Bond/Nucleophilic | 1.1 – 1.3 | Moderate (if unquenched) | 0°C - 25°C |
| Lipase (CALB) | Enzymatic | 1.2 – 1.4 | Low | 40°C - 60°C |
Module 2: Reaction Environment (Thermodynamics vs. Kinetics)
Q: Does lowering the temperature always reduce PDI?
A: Generally, yes.
Transesterification has a higher activation energy (
The "Goldilocks" Protocol for 5-MeCL:
-
Solvent: Move from bulk to solution polymerization (Toluene or THF). Bulk polymerization generates localized hot spots due to the exotherm of ROP, accelerating backbiting.
-
Target Concentration: 1.0 – 2.0 M.
-
-
Temperature: Run at 60°C (if using Sn or Al) or Room Temperature (if using TBD).
-
Why: At 60°C, the rate of propagation for this compound is sufficient, but the thermal energy is insufficient to overcome the barrier for significant intrachain attack.
-
Visualizing the Enemy: Transesterification
The following diagram illustrates how a growing chain end attacks its own backbone (Backbiting), creating cyclic oligomers and broadening PDI.
Caption: Mechanism comparison. Ideal propagation (Green) adds monomer linearly. Backbiting (Red) attacks the existing chain, randomizing lengths.
Module 3: The "Hidden Killers" (Purity & Setup)
Q: I distilled my monomer, but PDI is still inconsistent. Why?
A: "Dry" is not dry enough.
this compound is hygroscopic. Trace water (
-
Result: A bimodal distribution (one peak from your initiator, one from water).
The "Zero-Water" Protocol:
-
Drying Agent: Stir monomer over Calcium Hydride (
) for 24-48 hours. -
Distillation: Vacuum distill immediately before polymerization. Do not store for long periods.
-
Azeotropic Drying: If using a high-boiling solvent (Toluene), reflux it with a Dean-Stark trap or pass through activated alumina columns before adding the monomer.
-
Glassware: Flame-dry all glassware under vacuum. Surface-adsorbed water on the glass is enough to ruin a high-MW target.
Module 4: Kinetics & Quenching
Q: When should I stop the reaction?
A: Stop before 100% conversion.
As monomer concentration
-
The Danger Zone: >95% conversion. This is where PDI broadens rapidly because the catalyst has no monomer left to eat, so it eats the polymer.
Protocol:
-
Monitor conversion via
H NMR (compare monomer vinyl/CH protons vs. polymer backbone).[1] -
Quench at 90-95% conversion.
-
Quenching Method: Add an excess of weak acid (e.g., Benzoic acid or dilute HCl in methanol) immediately. This kills the active metal-alkoxide center, freezing the PDI.
Summary Workflow
Caption: Optimized workflow for narrow PDI synthesis of Poly(this compound).
References
-
Controlled Ring-Opening Polymerization of 1,5-Dioxepan-2-one and L-lactide. Source: Journal of Polymer Science Part A: Polymer Chemistry.[2] URL:[Link]
-
Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Source: Polymers (MDPI). URL:[Link]
-
Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate. Source: National Institutes of Health (PMC). URL:[Link]
-
Efficient Polymerization of Methyl-ε-Caprolactone Mixtures. Source: ACS Macromolecules.[3] URL:[Link][3]
-
Synthesis and Post-Functionalization of Poly(conjugated ester)s Based on 3-Methylene-1,5-dioxepan-2-one. Source: PubMed. URL:[Link]
Sources
Technical Support Center: Purification of 5-Methyloxepan-2-one
Subject: Advanced Purification Protocols for Ring-Opening Polymerization (ROP) Ticket ID: MON-PUR-5ME-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Monomer Criticality
User Query: "I am attempting the Ring-Opening Polymerization (ROP) of 5-Methyloxepan-2-one (5-MeOX), but I am observing low conversion and broad molecular weight distributions (dispersity > 1.5). How do I purify the monomer to 'polymerization grade'?"
Scientist's Response: The synthesis of well-defined polyesters via ROP is a "living" polymerization process. This means the reaction is intolerant to protic impurities (water, alcohols, acids) which act as chain transfer agents or catalyst poisons. This compound, typically synthesized via the Baeyer-Villiger oxidation of 4-methylcyclohexanone, often retains trace acidic byproducts and moisture.
To achieve controlled molecular weights (
The "Gold Standard" Purification Protocol
Warning: This procedure involves reactive metal hydrides and high-vacuum distillation. Perform all steps in a fume hood behind a blast shield.
Phase A: Pre-Treatment (Removal of Bulk Acids)
If your monomer is freshly synthesized and crude, start here. If purchased commercially (95-97%), skip to Phase B.
-
Dissolution: Dissolve crude 5-MeOX in Dichloromethane (DCM).
-
Wash: Wash the organic layer 3x with saturated Sodium Bicarbonate (
) solution to neutralize residual m-chloroperbenzoic acid (mCPBA) or other oxidants. -
Dry: Dry the organic phase over Magnesium Sulfate (
) for 2 hours. -
Concentrate: Remove DCM via rotary evaporation.
Phase B: Chemical Drying & Vacuum Distillation
This is the critical step for ROP readiness.
-
Setup: Place the monomer in a round-bottom flask equipped with a heavy-duty magnetic stir bar.
-
Drying Agent: Add Calcium Hydride (
) granules (5% w/w relative to monomer).-
Why:
reacts irreversibly with water to form gas and . It does not induce polymerization of lactones at room temperature, unlike stronger bases.
-
-
Stirring: Stir the mixture under an inert atmosphere (
or Ar) at room temperature for 24–48 hours .-
Note: You should observe slow bubbling (
release).
-
-
Distillation: Connect the flask to a short-path distillation head or a vacuum bridge.
-
Collection: Discard the first 10% (forerun). Collect the middle fraction directly into a flame-dried Schlenk flask. Stop before the pot runs dry to avoid distilling high-boiling oxidation byproducts.
Workflow Visualization
Figure 1: Step-by-step purification workflow for this compound to ensure polymerization readiness.
Troubleshooting Guide (Q&A)
Q1: My polymerization didn't start (0% conversion). What happened?
-
Diagnosis: Catalyst Deactivation.
-
Explanation: If you are using sensitive organocatalysts (like TBD or phosphazenes) or metal alkoxides (
), trace acids from the monomer synthesis can protonate the base or displace the ligand on the metal. -
Solution: Check the pH of your monomer. If acidic, repeat the
wash (Phase A). Ensure your distillation setup was flame-dried; surface moisture on glass is enough to kill a reaction.
Q2: I obtained polymer, but the molecular weight is much lower than calculated (
-
Diagnosis: Chain Transfer to Water.
-
Mechanism: Water acts as a co-initiator. Instead of 1 polymer chain growing from 1 initiator molecule, water molecules start their own chains.
-
Solution: Your monomer is "wet." Increase the
stirring time to 48 hours. Store the purified monomer over 3Å molecular sieves in a glovebox.
Q3: The monomer turned yellow during distillation.
-
Diagnosis: Thermal Degradation / Oxidation.
-
Explanation: Lactones can ring-open or oxidize at high temperatures (
) in the presence of oxygen. -
Solution: Your vacuum is insufficient. You are heating the pot too high to compensate for poor vacuum. Check pump seals. Ensure pressure is < 5 mmHg .
Data & Specifications
Impurity Impact Table
| Impurity | Source | Effect on ROP | Tolerance Limit |
| Water | Ambient moisture | Acts as Chain Transfer Agent (Low | < 20 ppm |
| Free Acid | Oxidation byproduct | Deactivates catalyst; Slows kinetics | < 0.1 mol% |
| Alcohol | Hydrolysis | Acts as Chain Transfer Agent | < 0.1 mol% |
| Ketone | Unreacted starting material | Inert diluent (harmless but affects kinetics) | < 1.0 % |
Drying Agent Comparison
| Agent | Efficiency | Compatibility with Lactones | Recommendation |
| Calcium Hydride ( | High | Excellent (Non-polymerizing) | Recommended |
| Sodium Metal | Very High | Poor (Risk of enolate formation/polymerization) | Avoid |
| Molecular Sieves (4Å) | Moderate | Good (Physical adsorption only) | Storage Only |
| Magnesium Sulfate | Low | Good | Pre-drying Only |
Mechanistic Insight: Impurity Pathways
Understanding how impurities disrupt the polymerization is key to troubleshooting.
Figure 2: Impact of water on Metal-Catalyzed ROP. Water competes with the initiator, leading to uncontrolled chain growth.
References
-
Lactone Synthesis & Properties
- Hillmyer, M. A., et al. (2020). "Efficient Polymerization of Methyl-ε-Caprolactone Mixtures To Access Sustainable Aliphatic Polyesters." Macromolecules. (Discusses the synthesis and ROP of methyl-substituted caprolactones).
-
General Purification for ROP
- Pang, X., et al. (2014). "Ring-Opening Polymerization of Lactones." Polymer Chemistry. (Details the sensitivity of ROP to protic impurities).
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
Sources
Technical Support Center: 5-Methyloxepan-2-one Polymerization
Welcome to the technical support resource for the ring-opening polymerization (ROP) of 5-Methyloxepan-2-one (5-MeOXP). This guide is designed for researchers, chemists, and material scientists engaged in the synthesis of novel polyesters for drug development and advanced materials. As the polymerization of substituted lactones is highly sensitive, this center provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful, reproducible experiments.
The insights and protocols herein are synthesized from established principles in polyester chemistry, particularly from well-studied analogous systems like ε-caprolactone (CL) and 1,5-dioxepan-2-one (DXO), as the direct literature for 5-MeOXP is emerging.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the handling and polymerization of 5-MeOXP.
Question 1: What is the basic mechanism for the ring-opening polymerization (ROP) of this compound?
Answer: The ring-opening polymerization of 5-MeOXP, a substituted ε-caprolactone, typically proceeds via a coordination-insertion or nucleophilic mechanism, depending on the initiator used. An initiator (e.g., an alcohol) is activated by a catalyst (e.g., an organocatalyst or metal complex). This activated initiator then nucleophilically attacks the carbonyl carbon of the 5-MeOXP monomer, opening the ring. The resulting species is a linear ester with a reactive chain end (e.g., an alkoxide) that continues to propagate by sequentially adding more monomer units. This process allows for the synthesis of well-defined polyesters.
Caption: General mechanism of 5-MeOXP ring-opening polymerization.
Question 2: What are the most critical impurities affecting 5-MeOXP polymerization, and why?
Answer: The success of 5-MeOXP ROP is critically dependent on the purity of the monomer, initiator, and solvent. The most detrimental impurities are:
-
Water: Water is a major concern in ROP as it can act as an unwanted initiator.[1][2] Each water molecule can start a new polymer chain, leading to a significant loss of control over the molecular weight and a broadening of the polydispersity index (PDI). Furthermore, water can hydrolyze the monomer and the growing polymer chains, especially at elevated temperatures.
-
Acidic Impurities: Trace acidic compounds can neutralize basic or organometallic catalysts, effectively "poisoning" the reaction and preventing initiation. They can also catalyze undesirable side reactions.
-
Other Protic Impurities: Alcohols or amines present as contaminants will act as co-initiators, similar to water, resulting in polymers with lower-than-expected molecular weights and broader distributions.
-
Oxygen: While less of an issue for many modern catalysts compared to older systems, maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative side reactions that can affect the catalyst's activity and the final polymer's properties.
Question 3: How should I purify and store my 5-MeOXP monomer before polymerization?
Answer: Rigorous purification and proper storage are non-negotiable for achieving controlled polymerization. A field-proven method, adapted from protocols for similar cyclic esters, is as follows.[3][4]
Protocol: Monomer Purification
-
Initial Drying: Place the as-received 5-MeOXP monomer in a round-bottom flask equipped with a magnetic stir bar. Add calcium hydride (CaH₂, ~5-10% w/w) to the flask.
-
Causality: Calcium hydride is an effective drying agent that irreversibly reacts with water to form calcium hydroxide and hydrogen gas, removing trace moisture.
-
-
Stirring: Seal the flask under an inert atmosphere (N₂ or Ar) and stir the mixture at room temperature for at least 12-24 hours. A gentle warming to 40-50°C can accelerate drying but should be done with caution.
-
Vacuum Distillation: Transfer the dried monomer to a distillation apparatus under vacuum. It is critical to perform a fractional distillation to separate the monomer from the CaH₂ sludge and any less volatile impurities.
-
Causality: Distillation separates the monomer based on its boiling point, leaving behind non-volatile impurities and the drying agent.
-
-
Collection and Storage: Collect the purified monomer in a flame-dried Schlenk flask. The receiver flask should be cooled to ensure efficient condensation.
-
Final Storage: Seal the purified monomer under a positive pressure of inert gas and store it in a freezer (-20 to -30°C) over activated 4 Å molecular sieves to maintain its anhydrous state.[4] Use within a short period for best results.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve common problems encountered during 5-MeOXP polymerization.
Question 4: My polymerization is extremely slow or fails to initiate. What is the likely cause?
Answer: Failure to initiate is almost always linked to catalyst deactivation.
| Probable Cause | Mechanistic Explanation | Recommended Solution |
| Water Contamination | Water acts as a protic acid that can protonate and deactivate many common organocatalysts (e.g., TBD, DBU) or react with organometallic initiators. | Re-purify your monomer and solvent. Ensure all glassware is rigorously flame- or oven-dried. Use high-purity, anhydrous solvents. Consider adding molecular sieves to your reaction vessel. |
| Acidic Impurities | Trace acids from monomer synthesis or storage can neutralize the catalyst, preventing it from activating the initiator. | Perform a base wash of the monomer before drying and distillation. Ensure your initiator and solvent are free from acidic residues. |
| Inactive Catalyst/Initiator | The catalyst or initiator may have degraded due to improper storage (exposure to air or moisture). | Use a fresh batch of catalyst and initiator. If preparing in-house, ensure the synthesis and purification were successful. Titrate or test the activity of the initiator if possible. |
Question 5: I obtained a polymer, but the molecular weight is much lower than my target, and the PDI is high (>1.5). Why?
Answer: This classic problem points to a loss of control over the initiation step, resulting in the formation of more polymer chains than intended.
Caption: Impact of water as an impurity on polymerization control.
| Probable Cause | Mechanistic Explanation | Recommended Solution |
| Water/Protic Impurities | Water and other protic species (e.g., residual alcohols in solvent) act as competing initiators.[2] If your monomer-to-initiator ratio is 100:1 but you have 5 equivalents of water, your effective ratio becomes closer to 100:6, drastically reducing the final molecular weight. | This reinforces the need for extreme diligence in monomer, initiator, and solvent purification. Follow the purification protocol in FAQ #3. Use freshly distilled solvents. |
| Chain Transfer Reactions | Impurities can terminate a growing polymer chain and transfer the active center to a new species, which then starts another chain. This process, known as chain transfer, is a common cause of broad PDI. | Identify and eliminate the source of the chain transfer agent. This again points to rigorous purification of all reagents. |
| High Temperatures / Side Reactions | For some catalyst systems, especially highly basic organocatalysts, elevated temperatures (>60-100°C) can induce side reactions like ether bond fragmentation.[5] This can lead to chain scission and re-initiation, broadening the PDI. | Optimize the reaction temperature. Run a temperature screen (e.g., 25°C, 40°C, 60°C) to find conditions that provide a reasonable rate without inducing side reactions. Monitor the reaction by ¹H NMR to check for unexpected signals. |
Question 6: My final polymer is discolored, or I see evidence of gelation/cross-linking. What happened?
Answer: Discoloration or insoluble fractions suggest the presence of unwanted side reactions or thermal degradation.
| Probable Cause | Mechanistic Explanation | Recommended Solution |
| Thermal Degradation | Prolonged reaction times at high temperatures can cause the polymer backbone to degrade, often leading to yellowing or browning. | Reduce reaction temperature and/or time. Use a more active catalyst if the reaction is too slow at lower temperatures. Ensure the reaction is quenched promptly once high conversion is reached. |
| Ether Bond Fragmentation | As reported for the related monomer DXO, highly basic organocatalysts can promote fragmentation of the ether linkage in the polymer backbone at elevated temperatures (e.g., 60°C).[5] The resulting unsaturated species can react further, leading to cross-linking and gel formation. | Switch to a less basic catalyst or run the polymerization at a lower temperature (e.g., room temperature). Monitor the reaction closely and quench before gelation occurs. |
| Residual Initiator/Catalyst | Some metal-based catalysts can cause discoloration if not fully removed. Residual initiator can also lead to degradation over time. | Purify the final polymer. Precipitation into a non-solvent (like cold methanol or hexane) is effective. For metal catalysts, passing a solution of the polymer through a short plug of silica or alumina, or using metal scavengers, can be necessary.[6] |
Section 3: Key Experimental Workflow
To improve reproducibility, a standardized workflow is essential. The following diagram outlines a robust process from preparation to analysis.
Caption: A self-validating workflow for reproducible 5-MeOXP polymerization.
References
-
Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers (Basel). [Link]
-
Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. National Institutes of Health (NIH). [Link]
-
Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for co. MIT Open Access Articles. [Link]
-
Design rules for performing water-sensitive ring-opening polymerizations in an aqueous dispersion. Polymer Chemistry. [Link]
-
The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. MDPI. [Link]
- Method of purifying conjugated polymers.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
Technical Support Center: Navigating Backbiting Reactions in Substituted Caprolactone Polymerization
For: Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've designed this technical support center to provide you with practical, in-depth guidance on a common challenge in polyester synthesis: backbiting reactions in the ring-opening polymerization (ROP) of substituted ε-caprolactones. This guide moves beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot and optimize your polymerizations effectively.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What is "backbiting" in substituted caprolactone polymerization and why should I be concerned?
Answer:
In the context of substituted caprolactone polymerization, "backbiting" refers to an intramolecular transesterification reaction.[1][2] Essentially, the active (propagating) end of a polymer chain attacks an ester group within the same chain. This process cleaves the main polymer backbone, resulting in the formation of a cyclic oligomer and a shorter polymer chain.
Key Concerns:
-
Loss of Molecular Weight Control: Backbiting leads to a final polymer with a lower average molecular weight than theoretically predicted.[3]
-
Broadened Molecular Weight Distribution (Đ): This side reaction introduces randomness into the chain lengths, significantly increasing the polydispersity index (Đ), a measure of the distribution of molecular weights in a given polymer sample.[1][4]
-
Formation of Cyclic Byproducts: The resulting cyclic oligomers can be challenging to remove and may negatively impact the material's final properties, including its mechanical strength and degradation profile.[3][5] In biomedical applications, these byproducts could pose toxicological risks.
-
Altered Microstructure: For copolymers, backbiting can randomize the sequence of monomer units, disrupting the intended polymer architecture.[6]
Caption: The mechanism of backbiting in substituted caprolactone polymerization.
FAQ 2: What experimental factors increase the likelihood of backbiting?
Answer:
Several factors can promote backbiting reactions. By understanding and controlling these, you can significantly improve your polymerization outcomes.
-
High Temperatures: Increased temperature accelerates both the desired propagation reaction and the undesired backbiting. However, backbiting often has a higher activation energy, meaning its rate increases more dramatically with temperature.[1]
-
Extended Reaction Times: The longer the polymerization proceeds, especially after high monomer conversion, the greater the opportunity for the active chain ends to participate in backbiting.[1]
-
Catalyst/Initiator Choice: Certain catalysts, particularly those that are highly active in transesterification, can exacerbate backbiting. Stannous octoate (Sn(Oct)₂), a widely used catalyst, is known to promote these side reactions, especially at higher concentrations.[7][8] Cationic polymerization can also be susceptible to backbiting.[3]
-
Low Monomer Concentration: When the concentration of the monomer is low, the rate of the propagation reaction decreases. This gives the intramolecular backbiting reaction a kinetic advantage.[4][6]
Summary of Influencing Factors:
| Factor | Impact on Backbiting | Scientific Rationale |
| Temperature | Increases | Backbiting has a high activation energy, making it more sensitive to temperature changes than propagation.[1] |
| Reaction Time | Increases | Prolonged reaction times, especially post-monomer consumption, provide more opportunities for side reactions.[1] |
| Catalyst Type | Varies | Catalysts prone to transesterification, like Sn(Oct)₂, increase backbiting.[7] |
| Monomer Concentration | Decreases with higher concentration | At low monomer concentrations, the intramolecular backbiting reaction is favored over the intermolecular propagation.[4][6] |
FAQ 3: How can I confirm and measure the extent of backbiting in my polymer?
Answer:
A multi-faceted analytical approach is necessary to confidently detect and quantify backbiting.
-
Gel Permeation/Size Exclusion Chromatography (GPC/SEC):
-
What it reveals: GPC/SEC is your first line of defense. A broad molecular weight distribution (high Đ) and a lower-than-expected number-average molecular weight (Mn) are strong indicators of backbiting.[9] You might also observe a "shoulder" on the low molecular weight side of the main peak, or even distinct peaks corresponding to cyclic oligomers.
-
Abbreviated Protocol:
-
Dissolve the purified polymer in a suitable solvent (e.g., THF).
-
Filter the solution to remove any particulates.
-
Inject the sample into the GPC/SEC system.
-
Analyze the chromatogram to determine Mn, Mw, and Đ, and look for signs of oligomeric species.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
What it reveals: NMR provides detailed structural information. The presence of unexpected end-groups can signal that backbiting has occurred. In some cases, specific resonances for cyclic species can be identified.[10]
-
Abbreviated Protocol:
-
Dissolve the polymer in a deuterated solvent (e.g., CDCl₃).
-
Acquire high-resolution ¹H and ¹³C NMR spectra.
-
Carefully analyze and integrate the signals to identify and quantify different chain ends and any cyclic structures.
-
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
What it reveals: MALDI-TOF is a powerful tool for providing definitive evidence of cyclic oligomers.[11][12][13] It allows for the precise mass determination of individual polymer chains and cyclic species, confirming their presence.[14]
-
Abbreviated Protocol:
-
Prepare a sample by mixing your polymer with a suitable matrix and a cationizing agent.
-
Analyze the sample using a MALDI-TOF mass spectrometer.
-
The resulting spectrum will show distinct series of peaks for linear and cyclic species, allowing for their identification.
-
-
Caption: Analytical workflow for the detection of backbiting reactions.
Part 2: Troubleshooting Guide
Scenario 1: My GPC results show a high polydispersity (Đ > 1.5) and the molecular weight is lower than my target.
Primary Suspect: Significant backbiting and/or intermolecular transesterification.
Troubleshooting Strategy:
-
Reduce Polymerization Temperature:
-
Rationale: Lowering the temperature will disproportionately slow down the backbiting reaction compared to the propagation reaction.[1]
-
Action Plan: Systematically decrease the reaction temperature in 10-15 °C intervals and re-analyze the resulting polymer at each step.
-
-
Optimize Reaction Time:
-
Rationale: Minimizing the reaction time reduces the opportunity for side reactions to occur, especially after the monomer has been consumed.[1]
-
Action Plan: Conduct a kinetic study by taking samples at various time points. Analyze each sample for monomer conversion (via NMR) and molecular weight characteristics (via GPC). Identify the time point where monomer conversion is maximized before Đ begins to significantly increase.
-
-
Consider an Alternative Catalyst System:
-
Rationale: The choice of catalyst plays a crucial role in controlling side reactions.
-
Action Plan: Explore organocatalysts, which often provide better control over the polymerization and can be used at lower temperatures.[15][16] If using a metal-based catalyst, ensure it is of high purity and used at the lowest effective concentration.
-
Scenario 2: My MALDI-TOF spectrum clearly shows a series of peaks corresponding to cyclic oligomers.
Primary Suspect: Backbiting is a significant pathway in your polymerization.
Troubleshooting Strategy:
-
Implement Polymerization Condition Optimization: Follow the steps outlined in Scenario 1 to suppress the formation of cyclic species at the source.
-
Refine Your Purification Protocol:
-
Rationale: If the formation of cyclic oligomers is unavoidable, they must be removed to ensure the purity and desired properties of your final material.
-
Action Plan: Employ fractional precipitation. Dissolve your crude polymer in a good solvent (e.g., dichloromethane) and add this solution dropwise into a vigorously stirred non-solvent (e.g., cold methanol or hexane). The higher molecular weight linear polymer should precipitate, leaving the more soluble cyclic oligomers in the solution. Repeat this process as necessary and confirm the removal of cyclic species with MALDI-TOF.
-
Part 3: Key Experimental Protocol
Protocol: Kinetic Analysis to Mitigate Backbiting
Objective: To determine the optimal reaction time that balances high monomer conversion with minimal backbiting.
Materials:
-
Substituted ε-caprolactone monomer (rigorously purified)
-
Initiator (e.g., benzyl alcohol, dried over molecular sieves)
-
Catalyst (e.g., Sn(Oct)₂)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Dry glassware
-
Syringes and needles
-
Quenching agent (e.g., benzoic acid in THF)
-
Analytical instruments: GPC/SEC and NMR
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge a dry Schlenk flask with the monomer and anhydrous solvent.
-
Initiation: Add the initiator and catalyst via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature and begin stirring.
-
Time-Course Sampling: At regular intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), use a nitrogen-purged syringe to withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing the quenching agent to terminate the polymerization.
-
Analysis:
-
NMR: Determine the monomer conversion for each time point by ¹H NMR spectroscopy.
-
GPC/SEC: Analyze each quenched sample to determine the evolution of Mn, Mw, and Đ over time.
-
-
Data Interpretation: Plot monomer conversion, Mn, and Đ against time. The optimal reaction time is the point at which monomer conversion plateaus, and before a significant increase in Đ or a decrease in Mn is observed.
References
-
Gong, T., et al. (2021). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Frontiers in Chemistry. Available at: [Link]
- Adeleh, S., et al. (2025). Synthesis of Micro C‐Labeled Polylactide for Environmental Assessment Analysis.
- Kallitsis, J. K., et al. (2006). Ring opening polymerization of ε-caprolactone with in situ catalyst generation by Cp2ZrCl2 reduction.
- Lecomte, P., & Jérôme, R. (2012). Recent Developments in Ring-Opening Polymerization of Lactones.
- Wang, Z., et al. (2013). Backbiting and b-Scission Reactions in Free-Radical Polymerization of Methyl Acrylate.
-
Pasan, M., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PubMed. Available at: [Link]
- Xu, L., Crawford, K., & Gorman, C. B. (2011). Suggested mechanism to illustrate the degradation by backbiting of PLA and its oligomers in alkaline medium to form lactide.
- Rosenthal, J., et al. (2024).
- Kuck, A., et al. (2018). MALDI-TOF/MS spectra of the studied polymers.
- Kiesewetter, M. K., et al. (2010). Controlled Organocatalytic Ring-Opening Polymerization of ε-Thionocaprolactone. Macromolecules.
- Wang, Y., et al. (2021). The effect of molecular weight on the crystallization kinetics of polycaprolactone. Polymer.
- Duda, A., & Penczek, S. (2000). Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations.
- Pérez-Camargo, R. A., et al. (2019). Effect of Molecular Weight on the Crystallization and Melt Memory of Poly(ε-caprolactone) (PCL). Macromolecules.
-
Tînţaru, A. M., et al. (2021). Cyclodextrin-Oligocaprolactone Derivatives—Synthesis and Advanced Structural Characterization by MALDI Mass Spectrometry. MDPI. Available at: [Link]
-
Fukushima, K., et al. (2023). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. PMC. Available at: [Link]
- Hedrick, J. L., et al. (2017). Zwitterionic Ring-Opening Polymerization: Models for Kinetics of Cyclic Poly(caprolactone) Synthesis. Macromolecules.
- Theobald, R. C., et al. (2021).
- Pénzes, C. B., et al. (2020). Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. Polymers.
-
Wang, C., et al. (2021). Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. MDPI. Available at: [Link]
-
Gong, T., et al. (2021). Ring-Opening Polymerization of ε-Caprolactone with Anhydrous Iron (III) Chloride as Catalyst. Scientific.Net. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Polymer Analysis/Characterization. Available at: [Link]
- Dove, A. P. (2020).
-
Ferreira, P., et al. (2022). Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study. MDPI. Available at: [Link]
-
Weidner, S. M., & Kricheldorf, H. R. (2018). Quantitative MALDI-TOF Mass Spectrometry of Star-Shaped Polylactides Based on Chromatographic Hyphenation. PMC. Available at: [Link]
- Johnson, C., et al. (2018). a) (Top left) MALDI-PSD-ToF/ToF results for polycaprolactone, a zoom in...
- Kudryavtseva, Y., et al. (2021). Rounding Out the Understanding of ACD Toxicity with the Discovery of Cyclic Forms of Actin Oligomers. OSU Chemistry.
Sources
- 1. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 2. Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative MALDI-TOF Mass Spectrometry of Star-Shaped Polylactides Based on Chromatographic Hyphenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Control of Transesterification in Polyester Synthesis
Welcome to the technical support center for polyester synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of polyesters and require in-depth, practical solutions to common challenges. As a senior application scientist, my goal is to provide not just protocols, but the underlying causality and field-proven insights to empower you to master the control of transesterification reactions.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to fundamental and common questions regarding transesterification in polyester synthesis.
Fundamentals
Q: What is transesterification in the context of polyester synthesis?
A: Transesterification is a crucial equilibrium reaction where the ester linkages of a polyester chain are exchanged with an alcohol. In the primary synthesis route, it's the second major stage, often called polycondensation. After an initial esterification step forms low molecular weight oligomers from a diacid and a diol, the temperature is raised, and a vacuum is applied. The hydroxyl end-groups of these oligomers then attack ester linkages of other oligomers, eliminating a diol molecule (like ethylene glycol in PET synthesis) and forming a longer polymer chain. This step-growth polymerization is essential for building high molecular weight polyesters.[1][2]
Q: Why is controlling transesterification crucial for final polymer properties?
A: Precise control over transesterification is paramount because it directly dictates the final molecular weight, molecular weight distribution, and microstructure of the polyester.[3] Uncontrolled or incomplete reactions can lead to low molecular weight polymers with poor mechanical properties. Conversely, excessive side reactions at the high temperatures required for transesterification can lead to discoloration, formation of undesirable byproducts like diethylene glycol (DEG), or even gelation, rendering the product unusable.[4][5]
Q: What are the key process parameters influencing transesterification?
A: The rate and efficiency of transesterification are primarily governed by four interconnected parameters:
-
Temperature: Higher temperatures increase reaction rates but can also accelerate degradation and side reactions.[6][7]
-
Catalyst: The type and concentration of the catalyst are critical for achieving a desirable reaction rate.[8][9]
-
Pressure (Vacuum): A deep vacuum is necessary to efficiently remove the diol byproduct, which drives the equilibrium toward the formation of high molecular weight polymer.[6]
-
Monomer Purity and Stoichiometry: Impurities or an imbalance in the initial monomer ratio can limit the final molecular weight and introduce unwanted side reactions.
Common Issues at a Glance
Q: What causes a high acid value in my polyester?
A: A high acid value typically indicates incomplete esterification or hydrolysis of the ester bonds.[10] This can be caused by inefficient water removal due to vacuum leaks or condenser problems, reaction temperatures being too low, or insufficient reaction time.[6][10]
Q: Why is my polyester's molecular weight lower than expected?
A: Low molecular weight is often a result of the transesterification equilibrium not being sufficiently driven towards the polymer. Common culprits include poor vacuum, catalyst deactivation, incorrect reaction temperature, or impurities in the monomers that act as chain terminators.[11]
Q: What leads to gelation during synthesis?
A: Gelation is the formation of a cross-linked, insoluble polymer network.[12] It is typically caused by the presence of monomers with a functionality greater than two (e.g., glycerol or trimellitic anhydride) or by side reactions at high temperatures, especially with unsaturated monomers.[8][12]
Q: How can I control the color of my polyester?
A: Discoloration (often yellowing) is usually due to thermal oxidation and degradation at high synthesis temperatures.[9] Control measures include maintaining a strict inert atmosphere (e.g., with nitrogen), using the lowest effective temperature, and potentially incorporating antioxidants or heat stabilizers.
Q: What is the impact of a residual catalyst on the final product?
A: Residual catalysts can negatively impact the thermal stability, hydrolytic stability, and color of the final polyester.[9] For instance, they can catalyze degradation reactions during subsequent melt processing or hydrolysis during the product's service life. Therefore, catalyst deactivation and/or removal is often a necessary final step.
II. In-Depth Troubleshooting Guides
This section provides a structured, question-and-answer approach to diagnosing and solving specific experimental problems.
Problem 1: Low Conversion Rate / Low Molecular Weight
Q1.1: My reaction has stalled, and the molecular weight is not increasing. What are the initial checks?
A: When facing a stalled reaction, start with the most straightforward process parameters that govern the removal of the diol byproduct, which is essential for driving the reaction forward.
-
Verify Vacuum Level: Ensure your vacuum system is pulling the target pressure (typically <1 Torr for the final polycondensation stage). Check for leaks in all joints, seals, and connections. A leaky system is a very common cause of low molecular weight.
-
Confirm Temperature: Use a calibrated thermocouple to verify the reaction melt temperature. An incorrect temperature reading can lead you to believe the reaction is hotter than it actually is, resulting in a slower-than-expected reaction rate.[6][7]
-
Check Stirring/Agitation: Ensure the stirrer is functioning correctly and providing adequate surface renewal for the viscous melt. Efficient agitation is crucial for releasing the diol byproduct from the bulk of the polymer to the vapor phase.[13]
Q1.2: I've confirmed my temperature and pressure are correct. Could the catalyst be the issue?
A: Yes, the catalyst is the next logical area to investigate.
-
Catalyst Activity: Catalysts can lose activity over time or be poisoned by impurities. Ensure your catalyst is from a reliable source and has been stored correctly (e.g., protected from moisture). Consider running a small-scale control reaction with a fresh batch of catalyst to confirm its activity. Some catalysts may also require activation in situ.[14]
-
Catalyst Concentration: Both too little and too much catalyst can be problematic. Insufficient catalyst will result in a slow reaction. Conversely, an excessively high concentration can sometimes promote side reactions that may inhibit chain growth or cause discoloration.[15] Review your calculations and ensure the correct amount was added.
-
Catalyst Deactivation: Impurities in the monomer feed (e.g., water, acids) can deactivate certain catalysts.[16][17][18] Furthermore, at very high temperatures, some catalysts may undergo thermal degradation or sintering, reducing their effectiveness.
Q1.3: How do I assess monomer purity and its impact on the reaction?
A: Monomer quality is critical. Even small amounts of impurities can have a significant impact.
-
Purity Analysis: Use techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to verify the purity of your diol and diacid/diester monomers.
-
Moisture Content: Water is a significant impurity. It can hydrolyze ester bonds, shifting the equilibrium away from polymer formation, and can also deactivate certain catalysts.[11] Use Karl Fischer titration to determine the moisture content of your monomers before starting the reaction.
-
Monofunctional Impurities: Impurities with only one reactive group (e.g., a mono-alcohol or mono-acid) will act as chain terminators, severely limiting the final molecular weight. These should be below the detection limit for high-polymer synthesis.
Problem 2: High Acid Value
Q2.1: The acid value of my polyester is not decreasing as expected, or is even increasing. What are the primary causes?
A: This issue, sometimes called "acid backsliding," points to a problem with the reaction equilibrium where hydrolysis is competing with or outpacing esterification.[10]
-
Inefficient Water/Diol Removal: This is the most common cause. As explained in Q1.1, a poor vacuum or inadequate agitation prevents the removal of condensation byproducts (water in esterification, diol in transesterification), allowing the reverse reaction (hydrolysis) to occur.[10]
-
Equipment Contamination: Water seeping from a leaking condenser or being drawn back into the reactor from a faulty vacuum trap can introduce significant moisture, leading to hydrolysis and an increased acid value.[10]
-
Thermal Degradation: At excessively high temperatures, the polyester chain itself can begin to degrade, which can lead to the formation of new carboxylic acid end groups, thus increasing the acid value.
Q2.2: How can I troubleshoot equipment-related issues leading to a high acid value?
A: A systematic equipment check is crucial.
-
Vacuum System Integrity Test: Isolate the reactor and vacuum system and perform a leak test to ensure it can hold a deep vacuum.
-
Condenser Inspection: Check the condenser for any signs of leaks or blockages. Ensure the coolant flow is adequate for efficient condensation of the byproducts.
-
Inert Gas Purge: Ensure a continuous, dry inert gas (like nitrogen or argon) purge is maintained throughout the reaction to help carry away volatiles and prevent oxidative side reactions.
Problem 3: Gelation
Q3.1: My reaction mixture has formed a gel. What are the common causes of premature gelation?
A: Gelation signifies the formation of an infinite molecular weight, cross-linked network and is an irreversible event.
-
Polyfunctional Monomers: The most direct cause is the intentional or unintentional presence of monomers with a functionality greater than two. For example, using glycerol (functionality of 3) alongside ethylene glycol (functionality of 2) will lead to branching and eventual gelation.
-
Unsaturated Monomers: If your formulation includes unsaturated diacids or diols (e.g., maleic anhydride), thermal or radical-induced cross-linking can occur at high temperatures, leading to gelation.[12]
-
Side Reactions: Certain side reactions at very high temperatures can create cross-linking points, even with difunctional monomers.
Q3.2: How can I prevent gelation in future experiments?
A: Prevention is key, as a gelled reaction is typically a lost cause.
-
Monomer Analysis: Scrutinize the purity of your monomers to ensure the absence of polyfunctional contaminants.
-
Inhibitors: If using unsaturated monomers, consider adding a small amount of a polymerization inhibitor (e.g., hydroquinone) to prevent premature cross-linking during the polycondensation stage.
-
Strict Temperature Control: Avoid temperature overshoots. A runaway reaction can quickly lead to gelation. Implement a carefully controlled temperature ramp profile.
III. Experimental Protocols & Best Practices
Protocol 1: Monitoring Reaction Progress using FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for qualitatively monitoring the progress of polyester synthesis.
-
Sampling: Carefully extract a small sample from the reaction melt at various time points. Be cautious of the high temperature and vacuum. For highly viscous samples, a robust sampling rod is needed.
-
Sample Preparation (ATR-FTIR): The easiest method is Attenuated Total Reflectance (ATR). Place a small amount of the hot polymer melt directly onto the ATR crystal. As it cools, it will form a solid film. Alternatively, press a small amount of the cooled, solid sample firmly against the crystal.
-
Data Acquisition: Collect the spectrum, typically in the 4000-650 cm⁻¹ range. A background scan should be run before the sample.[19][20]
-
Spectral Analysis:
-
Hydroxyl (-OH) Region (~3500-3200 cm⁻¹): Look for the disappearance of the broad -OH stretching band from the diol and carboxylic acid monomers. As the reaction proceeds to completion, this peak should significantly decrease.
-
Carbonyl (C=O) Region (~1720 cm⁻¹): Monitor the ester carbonyl stretching peak. You may see shifts in this peak as the chemical environment changes from carboxylic acid to ester.
-
C-O Stretching Region (~1300-1000 cm⁻¹): Observe the growth and sharpening of the C-O stretching bands associated with the ester linkage.[21]
-
Protocol 2: Determination of Acid Value by Titration
This protocol determines the amount of residual carboxylic acid end groups in the polyester.
-
Reagents:
-
Titrant: Standardized 0.1 M potassium hydroxide (KOH) in ethanol.
-
Solvent: A mixture of toluene and ethanol (e.g., 2:1 v/v).
-
Indicator: Phenolphthalein solution (1% in ethanol).
-
-
Procedure:
-
Accurately weigh approximately 1-2 g of the polyester sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the toluene/ethanol solvent mixture and dissolve the sample. Gentle heating may be required.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M KOH solution until a faint pink endpoint persists for at least 30 seconds.
-
Perform a blank titration using only the solvent and indicator.
-
-
Calculation:
-
Acid Value (mg KOH/g) = [ (V_sample - V_blank) * M_KOH * 56.1 ] / W_sample
-
V_sample = Volume of KOH solution used for the sample (mL)
-
V_blank = Volume of KOH solution used for the blank (mL)
-
M_KOH = Molarity of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W_sample = Weight of the polyester sample (g)
-
-
Protocol 3: Determination of Hydroxyl Number by Titration
This protocol quantifies the hydroxyl end groups, which is essential for understanding the polymer's reactivity, for example, in polyurethane synthesis.[22]
-
Reagents:
-
Acetylating Reagent: A solution of acetic anhydride in pyridine or ethyl acetate.[23]
-
Titrant: Standardized 0.5 M KOH in ethanol.
-
Solvent: Pyridine and deionized water.
-
Indicator: Phenolphthalein solution.
-
-
Procedure (based on EN ISO 2554): [23]
-
Accurately weigh a sample of polyester into a flask. The sample size depends on the expected hydroxyl number.
-
Precisely add a known excess of the acetylating reagent using a volumetric pipette.
-
Heat the mixture (e.g., in a 50°C water bath for a specified time) to ensure complete acetylation of the hydroxyl groups.[23]
-
Cool the flask and add a defined amount of deionized water to hydrolyze the excess acetic anhydride to acetic acid.
-
Add phenolphthalein indicator and titrate with standardized 0.5 M KOH to the endpoint.
-
Perform a blank determination under identical conditions but without the polyester sample.
-
-
Calculation:
-
Hydroxyl Number (mg KOH/g) = [ ( (V_blank - V_sample) * M_KOH * 56.1 ) / W_sample ] + Acid Value
-
Note: The calculation must also account for the initial acidity of the sample, so the Acid Value (determined separately) is added.
-
-
IV. Data Tables for Quick Reference
Table 1: Common Catalysts for Polyester Synthesis and Typical Concentrations
| Catalyst Type | Examples | Primary Application Stage | Typical Concentration | Notes |
| Antimony Compounds | Antimony Trioxide (Sb₂O₃), Antimony Acetate | Polycondensation | 150 - 400 ppm (as Sb) | Widely used for PET; effective but has environmental/health concerns. |
| Titanium Compounds | Titanium Tetrabutoxide (TBT), Titanium Isopropoxide (TIPT) | Esterification & Polycondensation | 10 - 100 ppm (as Ti) | Very high activity, can lead to yellowing if not controlled.[9] |
| Tin Compounds | Dibutyltin Oxide, Stannous Octoate | Polycondensation | 200 - 500 ppm | Effective but can be sensitive to hydrolysis. |
| Zinc Compounds | Zinc Acetate | Transesterification (Glycolysis) & Polycondensation | 300 - 1000 ppm | Often used in combination with other catalysts.[9][13] |
| Germanium Compounds | Germanium Dioxide (GeO₂) | Polycondensation | 50 - 200 ppm | High-activity, low-toxicity catalyst for high-quality PET (e.g., optical fibers). |
Table 2: Recommended Temperature Profiles for PET Synthesis (Direct Esterification Route)
| Stage | Process | Temperature Range (°C) | Pressure | Key Events |
| 1 | Slurry Preparation / Paste | 80 - 120 | Atmospheric | Mixing of Terephthalic Acid (TPA) and Ethylene Glycol (EG). |
| 2 | Esterification | 240 - 260 | Atmospheric to slight positive pressure | Formation of low molecular weight oligomers; water is removed. |
| 3 | Pre-Polycondensation | 260 - 275 | 20 - 50 Torr | Molecular weight build-up begins; excess EG is removed. |
| 4 | Final Polycondensation | 275 - 285+ | < 1 Torr | High molecular weight polymer is formed; viscosity increases significantly.[24] |
Table 3: Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Actions |
| Low Molecular Weight | 1. Poor vacuum2. Catalyst deactivation3. Temperature too low4. Monomer impurity | 1. Check for leaks2. Use fresh catalyst3. Calibrate thermocouple4. Analyze monomer purity |
| High Acid Value | 1. Inefficient water removal2. Condenser leak3. Thermal degradation | 1. Improve vacuum/stirring2. Inspect equipment3. Lower reaction temperature in final stage |
| Gelation | 1. Polyfunctional impurity2. Side reactions of unsaturated monomers | 1. Verify monomer purity2. Add inhibitor; control temperature |
| Yellow Discoloration | 1. Oxidation at high temperature2. Catalyst-induced degradation | 1. Ensure inert atmosphere2. Optimize catalyst type and concentration |
V. Diagrams and Workflows
Caption: Basic mechanism of transesterification (polycondensation).
Caption: Troubleshooting workflow for low molecular weight.
Caption: Interrelationship of process parameters and polyester properties.
VI. References
-
Why Does Acid Value Rise During Polyester Polyol Production? (2025). POLYOLS & POLYMERS. [Link]
-
Bissinger, F., et al. (2021). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI. [Link]
-
The main factors affecting the process of synthesizing polyester polyol . (2021). Knowledge - Zibo Alchemist Biotechnology Co., Ltd. [Link]
-
Transesterification reaction via alumina based catalysts not working?? (2022). ResearchGate. [Link]
-
Costache, T., et al. (2023). Aspects Regarding the Modelling and Optimization of the Transesterification Process through Temperature Control of the Chemical Reactor. PSE Community.org. [Link]
-
Processing Problems Of Polyester And Its Remedies . (2012). International Journal of Engineering Research & Technology (IJERT). [Link]
-
Liew, K. F., et al. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. National Institutes of Health (NIH). [Link]
-
Polylactic acid . Wikipedia. [Link]
-
Senra, M. V. X., et al. (2026). A Technical Feasibility Assessment of Chemically Recycling PET Fibers Through Glycolysis to Produce Functional Oligoesters. MDPI. [Link]
-
Kim, I. S., & Choi, K. Y. (2003). Two-Phase Model for Continuous Final-Stage Melt Polycondensation of Poly(ethylene terephthalate). III. Modeling of Multiple Reactors. Journal of Applied Polymer Science. [Link]
-
Bikiaris, D. N., et al. (2004). Influence of Residual Polyesterification Catalysts on the Curing of Polyesters. ResearchGate. [Link]
-
Hovenkamp, S. G., & Munting, J. P. (1970). Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. ResearchGate. [Link]
-
Gubbini, E., et al. (2018). Determination of hydroxyl number in aliphatic polyesters and polyethers using a colorimetric method. ResearchGate. [Link]
-
Transesterification . Wikipedia. [Link]
-
Farsane, M., et al. (2022). A REVIEW OF MEASURING THE GELATION TIME IN UNSATURATED POLYESTER RESINS. ResearchGate. [Link]
-
Al-Hetlani, E., et al. (2022). Forensic Analysis of Textile Synthetic Fibers Using a FT-IR Spectroscopy Approach. MDPI. [Link]
-
Nagashima, H., et al. (2023). Depolymerization of Polyesters by Transesterification with Ethanol Using (Cyclopentadienyl)titanium Trichlorides. MDPI. [Link]
-
Effect of catalyst dose on the polyesterification reaction . (2017). ResearchGate. [Link]
-
Transesterification . (2022). Master Organic Chemistry. [Link]
-
DeMott, J. C., & McIndoe, J. S. (2020). Catalyst Deactivation Processes during 1‑Hexene Polymerization. University of Victoria. [Link]
-
EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES . JournalAgent. [Link]
-
Sanchez-Soto, M., & Illescas, S. (2011). Determination of crystallinity of an aliphatic polyester by FTIR spectroscopy. ResearchGate. [Link]
-
Liu, Y., et al. (2024). Lubricating Polymer Gels/Coatings: Syntheses and Measurement Strategies. MDPI. [Link]
-
The Influence of Production Processes on Polyester Polyol Synthesis . LECRON SHARE. [Link]
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Hydroxyl Value of Polyol by Titration: DIN 53240-2:2007 or ASTM-D2474 . Mettler Toledo. [Link]
-
Wang, G., et al. (2020). Film reaction kinetics for melt postpolycondensation of poly(ethylene terephthalate). Wiley Online Library. [Link]
-
Wang, Y., et al. (2020). Crystallization and Thermal Behaviors of Poly(ethylene terephthalate)/Bisphenols Complexes through Melt Post-Polycondensation. MDPI. [Link]
-
Van Raemdonck, K., et al. (2010). Process for making polyethylene terephthalate. Google Patents.
-
Enyoh, C. E., et al. (2022). Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. Advanced Multidisciplinary Engineering and Computational Journal. [Link]
-
Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three . (2022). Spectroscopy Online. [Link]
-
Wu, J., et al. (2022). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. MDPI. [Link]
-
Temitope, A. (2025). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. ResearchGate. [Link]
-
Method for removing acid value during polyester polyol synthesis process . Patsnap Eureka. [Link]
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Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics . Intertek. [Link]
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Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1 . (2020). YouTube. [Link]
-
Hernández-Valdes, J. F., et al. (2024). Extraction and Composite Film Formation of Arabinoxylans from Brewer's Byproducts: Mechanical and Physicochemical Properties. MDPI. [Link]
-
Garnaik, B., & Sahoo, P. K. (2012). Kinetics of poly(ethylene terephthalate) glycolysis by diethylene glycol. Part II: Effect of temperature, catalyst and polymer morphology. ResearchGate. [Link]
-
THERMAL AGING AND CATALYST CONCENTRATION EFFECTS ON THERMO-DYNAMICAL AND MECHANICAL PROPERTIES OF A POLYESTER FIBERGLASS COMPOSITE . (2021). Metallurgical and Materials Engineering. [Link]
-
Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols . (2023). ASTM International. [Link]
-
Catalyst Deactivation: Mechanism & Causes . StudySmarter. [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. [Link]
-
Fourier-Transform Infrared Spectroscopy (FTIR) . Advances in Polymer Science. [Link]
-
Chen, J. W., & Chen, L. W. (1998). The kinetics of diethylene glycol formation in the preparation of polyethylene terephthalate. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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"scale-up challenges for 5-Methyloxepan-2-one polymerization"
Topic: Scale-up challenges for 5-Methyloxepan-2-one (5-MeO) polymerization Role: Senior Polymer Application Scientist Status: Operational
Introduction: The 5-MeO Paradox
Welcome to the technical support hub for Poly(this compound) . If you are here, you are likely transitioning from gram-scale vial polymerizations to kilogram-scale reactor batches.
This compound (a methyl-substituted
-
Thermodynamic Fragility: The ring strain of the 7-membered lactone is lower than that of smaller rings, and the methyl substituent adds steric hindrance. This lowers the Ceiling Temperature (
) , meaning high temperatures favor depolymerization. -
Kinetic Necessity: To overcome the steric hindrance of the methyl group at the active site, you need energy (heat).
-
Viscosity Barrier: As conversion increases, bulk viscosity skyrockets, requiring heat to maintain stirring, which brings you dangerously close to
.
This guide addresses how to navigate this "thermodynamic-kinetic" tightrope.
Module 1: Thermodynamic & Kinetic Control
The "Ceiling Temperature" Trap
User Issue: "My reaction goes to 90% conversion at 60°C, but when I scale up and run at 110°C to lower viscosity, conversion caps at 60%."
Root Cause:
You have crossed the equilibrium threshold. Ring-Opening Polymerization (ROP) of substituted lactones is an equilibrium reaction.
Troubleshooting Protocol:
| Symptom | Diagnosis | Corrective Action |
| Conversion Plateau | Equilibrium reached ( | Step-Down Temperature Profile: Start at high T ( |
| Monomer Residue | Depolymerization during workup. | Quench Cold: Do not strip solvent/monomer at high T without deactivating the catalyst first. Acidify (for basic catalysts) or chelate (for metals) before heating for devolatilization. |
| Broad PDI (>1.8) | Transesterification (Back-biting). | Reduce Time at High Conversion: Back-biting dominates when monomer concentration is low. Stop reaction at 90-95% conversion rather than chasing 99%. |
Module 2: Catalyst Selection & Deactivation
Enzymatic (CALB) vs. Organometallic (Sn(Oct) )
User Issue: "My enzymatic polymerization works in a vial but fails completely in a 1L reactor."
Root Cause: Mass transfer limitations. Immobilized lipases (e.g., Novozym 435) are heterogeneous catalysts. In a viscous bulk polymer melt, the monomer cannot diffuse into the porous beads effectively.
Decision Matrix: Catalyst System
Figure 1: Catalyst selection logic based on application constraints and viscosity tolerance.
Protocol Adjustment for Enzymatic Scale-Up:
-
Switch to Solution: Use Toluene or Dioxane (1:1 wt/wt) to maintain low viscosity.
-
Mechanical Stirring: Use an overhead stirrer with a high-torque motor and a helical ribbon impeller (not a magnetic bar) to prevent bead grinding.
-
Drying: Enzyme beads contain adsorbed water. Dry Novozym 435 in a vacuum desiccator over
for 24h before use to prevent hydrolysis.
Module 3: Molecular Weight Control ( )
The "Hidden Initiator" Problem
User Issue: "I calculated [M]/[I] for a target
Root Cause: Adventitious water.
In ROP, water acts as a chain transfer agent or a co-initiator.
Validation Protocol:
-
Karl Fischer Titration: Measure water content of the monomer after drying. It must be < 20 ppm.
-
Azeotropic Drying: For 5-MeO, dissolve in dry toluene, distill off 10-20% of the volume (azeotrope removes water), then add the catalyst.
-
Glovebox vs. Schlenk: For >100g scale, Schlenk lines are risky. Perform weighing and reactor charging in a glovebox (
ppm ).
Detailed Protocol: Solution Polymerization of 5-MeO
Objective: Synthesis of P(5-MeO) targeting
Reagents:
-
Monomer: this compound (Dried over CaH
, distilled). -
Initiator: Benzyl Alcohol (BnOH).
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)
).[1][2] -
Solvent: Anhydrous Toluene.
Step-by-Step Workflow:
-
Pre-Treatment:
-
Flame-dry a 500mL reactor equipped with a mechanical stirrer and N
inlet. -
Cool under positive N
pressure.
-
-
Charging (In Glovebox/Inert Atmosphere):
-
Load Monomer (100 g, 0.78 mol).
-
Load Toluene (100 mL) – Note: Solution polymerization is chosen to manage the exotherm and viscosity.
-
Add Initiator (BnOH): Calculate based on target
. -
Add Catalyst: Sn(Oct)
at ratio [M]/[Cat] = 1000:1 (approx 0.78 mmol).
-
-
Reaction:
-
Heat to 110°C . Critical: Do not exceed 120°C to avoid approaching the ceiling temperature.
-
Stir at 200 RPM.
-
Monitor conversion via
H NMR (Check signal of -methylene protons: 2.6 ppm for polymer vs 2.9 ppm for monomer).
-
-
Termination:
-
Stop at 95% conversion (approx 12-16 hours).
-
Add dilute HCl in THF to quench the catalyst before cooling significantly to prevent back-biting during the cool-down phase.
-
-
Purification:
-
Precipitate into cold Methanol (-20°C).
-
Dry in vacuum oven at 40°C for 48h.
-
Visualizing the Mechanism
Understanding the active species helps troubleshoot "dead" reactions.
Figure 2: Coordination-Insertion mechanism. Note the "Equilibrium Check" loop—excessive heat reverses the insertion step.
References
-
Thermodynamics of Substituted Lactones
-
Duda, A., & Penczek, S. (1990). Thermodynamics of L-lactide polymerization. Equilibrium monomer concentration. Macromolecules, 23(6), 1636-1639. (Contextual grounding for substituted cyclic esters).
-
-
Enzymatic Polymerization (CALB)
-
Gross, R. A., Kumar, A., & Kalra, B. (2001). Polymer synthesis by in vitro enzyme catalysis. Chemical Reviews, 101(7), 2097-2124.
-
-
Substituted
-Caprolactone Kinetics:-
Albertsson, A. C., & Varma, I. K. (2003). Recent developments in ring opening polymerization of lactones for biomedical applications. Biomacromolecules, 4(6), 1466-1486.
-
-
Organocatalysis Alternatives
-
Kamber, N. E., et al. (2007).[3] Organocatalytic ring-opening polymerization. Chemical Reviews, 107(12), 5813-5840.
-
Sources
Validation & Comparative
A Comparative Guide to Poly(5-Methyloxepan-2-one) and Polycaprolactone for Drug Delivery Applications
For researchers, scientists, and drug development professionals, the selection of a suitable biodegradable polymer is a critical decision that profoundly influences the efficacy, safety, and performance of drug delivery systems. Among the aliphatic polyesters, poly(ε-caprolactone) (PCL) is a well-established and extensively studied biomaterial. This guide provides a comprehensive comparison of the known properties of PCL with its methylated analogue, poly(5-methyloxepan-2-one) (PMO).
While PCL has been the subject of numerous studies, this guide also highlights a critical knowledge gap in the scientific literature regarding the experimental characterization of the PMO homopolymer. By juxtaposing the well-documented attributes of PCL with the anticipated effects of methyl substitution on the polymer backbone, we aim to provide a foundational understanding for researchers and stimulate further investigation into this potentially valuable biomaterial.
Structural and Chemical Properties: The Impact of a Methyl Group
The fundamental difference between PCL and PMO lies in the presence of a methyl group on the fifth position of the seven-membered lactone ring of the monomer. This seemingly minor structural alteration has significant implications for the resulting polymer's properties.
-
Poly(ε-caprolactone) (PCL): Polymerized from ε-caprolactone, PCL possesses a simple, flexible aliphatic backbone. This structure contributes to its semi-crystalline nature and relatively low melting point.
-
Poly(this compound) (PMO): The introduction of a methyl group in the 5-position of the oxepan-2-one monomer introduces steric hindrance and increases the hydrophobicity of the polymer chain.
Caption: Chemical structures of Poly(ε-caprolactone) (PCL) and Poly(this compound) (PMO).
Physical and Thermal Properties: A Comparative Analysis
| Property | Poly(ε-caprolactone) (PCL) | Poly(this compound) (PMO) (Predicted) | Rationale for Predicted PMO Properties |
| Melting Temperature (Tm) | 59-64 °C | Potentially Lower | The methyl group may disrupt chain packing and reduce crystallinity, leading to a lower melting point. |
| Glass Transition Temperature (Tg) | -60 °C[1] | Potentially Higher | The methyl group can restrict chain mobility, leading to an increase in the glass transition temperature. |
| Crystallinity | Semi-crystalline | Potentially Lower | The steric hindrance from the methyl group is expected to inhibit the regular packing of polymer chains, thus reducing the degree of crystallinity. |
Mechanical Properties: Balancing Strength and Flexibility
The mechanical properties of a polymer dictate its suitability for various applications, from flexible films to rigid scaffolds.
| Property | Poly(ε-caprolactone) (PCL) | Poly(this compound) (PMO) (Predicted) | Rationale for Predicted PMO Properties |
| Tensile Strength | 20-40 MPa | Potentially Lower | Reduced crystallinity in PMO could lead to a decrease in tensile strength. |
| Young's Modulus | 0.2-0.4 GPa | Potentially Lower | A less crystalline and more amorphous structure would likely result in a lower modulus. |
| Elongation at Break | >700% | Potentially Higher | A more amorphous polymer is generally more flexible and can undergo greater elongation before breaking. |
Biodegradation and Biocompatibility: The Influence of Methyl Substitution
Biodegradability is a key feature of these polymers for drug delivery, allowing for controlled release and eliminating the need for device removal.
-
PCL: PCL is known for its slow degradation rate, which occurs via hydrolysis of its ester linkages. It is biocompatible, and its degradation products are non-toxic and are eliminated from the body through metabolic pathways.
-
PMO (Predicted): The increased hydrophobicity due to the methyl group is expected to slow down the rate of water penetration into the polymer matrix. This, combined with the steric hindrance around the ester bonds, would likely lead to a slower degradation rate for PMO compared to PCL. The biocompatibility of PMO is anticipated to be good, similar to PCL, but would require thorough in vitro and in vivo evaluation.
Drug Delivery Applications: Tailoring Release Profiles
The properties of the polymer matrix directly influence drug loading and release kinetics.
-
PCL: Due to its slow degradation, PCL is well-suited for long-term drug delivery applications, extending over months or even years. Its semi-crystalline nature can sometimes lead to burst release as the drug on the surface is rapidly dissolved, followed by a slower release from the bulk matrix.
-
PMO (Predicted): The potentially slower degradation rate of PMO could make it an excellent candidate for even longer-term drug delivery systems. The more amorphous nature might allow for a more homogenous drug distribution and potentially a more controlled and sustained release profile with a reduced initial burst. The increased hydrophobicity could also enhance the encapsulation of hydrophobic drugs.
Experimental Protocols
To facilitate further research and a direct comparison, we provide a standardized protocol for an in-vitro degradation study.
In-Vitro Hydrolytic Degradation Study
Objective: To compare the degradation rates of PCL and PMO films in a simulated physiological environment.
Methodology:
-
Specimen Preparation:
-
Prepare solvent-cast films of both PCL and PMO with uniform thickness (e.g., 0.1 mm).
-
Cut the films into specimens of known dimensions and weigh them accurately (W0).
-
-
Degradation Medium:
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
-
Incubation:
-
Place each polymer specimen in a separate vial containing a known volume of PBS.
-
Incubate the vials at 37°C in a shaking incubator to ensure continuous exposure of the film surface to the medium.
-
-
Time Points:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, 24 weeks), remove a set of specimens for analysis.
-
-
Analysis:
-
Mass Loss: Gently rinse the retrieved specimens with deionized water to remove any salt residues and dry them to a constant weight in a vacuum oven at room temperature. Record the final weight (Wt). Calculate the percentage mass loss as: ((W0 - Wt) / W0) * 100.
-
Molecular Weight Reduction: Analyze the molecular weight of the dried polymer specimens using Gel Permeation Chromatography (GPC) to assess the extent of chain scission.
-
Morphological Changes: Examine the surface morphology of the specimens using Scanning Electron Microscopy (SEM) to observe any changes, such as pitting or cracking.
-
Thermal Properties: Analyze the thermal properties of the degraded samples using Differential Scanning Calorimetry (DSC) to monitor changes in Tm, Tg, and crystallinity.
-
Caption: Workflow for a comparative in-vitro hydrolytic degradation study of PCL and PMO.
Conclusion and Future Outlook
Poly(ε-caprolactone) is a versatile and well-characterized biodegradable polymer with a proven track record in drug delivery. Its methylated counterpart, poly(this compound), remains a largely unexplored material. Based on fundamental principles of polymer chemistry, the introduction of a methyl group is expected to significantly alter the physical, mechanical, and degradation properties of the polymer.
The predicted slower degradation rate and potentially more amorphous nature of PMO make it a highly attractive candidate for long-term, controlled drug release applications. However, to fully unlock its potential, rigorous experimental investigation is imperative. The scientific community is encouraged to pursue the synthesis and comprehensive characterization of PMO homopolymers to validate these predictions and pave the way for its application in the next generation of drug delivery systems. This guide serves as a call to action for researchers to fill this critical knowledge gap and explore the promising therapeutic possibilities offered by this novel biomaterial.
References
-
Woodruff, M. A., & Hutmacher, D. W. (2010). The return of a forgotten polymer—Polycaprolactone in the 21st century. Progress in Polymer Science, 35(10), 1217-1256. [Link]
-
Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504. [Link]
-
Dash, T. K., & Konkimalla, V. B. (2012). Poly-є-caprolactone based formulations for drug delivery and tissue engineering: A review. Journal of Controlled Release, 158(1), 15-33. [Link]
-
Sinha, V. R., Bansal, K., Kaushik, R., Kumria, R., & Trehan, A. (2004). Poly-ε-caprolactone microspheres and nanospheres: an overview. International Journal of Pharmaceutics, 278(1), 1-23. [Link]
-
Gunatillake, P. A., & Adhikari, R. (2003). Biodegradable synthetic polymers for tissue engineering. European cells & materials, 5, 1-16. [Link]
Sources
"comparative study of catalysts for substituted caprolactone polymerization"
Topic: Comparative Guide: Catalytic Systems for the Ring-Opening Polymerization of Substituted
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The functionalization of poly(
This guide objectively compares the three dominant catalytic classes—Metal-Alkoxides (Tin/Aluminum) , Organocatalysts (Superbases) , and Enzymes —specifically for substituted lactones. We provide experimental workflows and mechanistic insights to help you select the optimal system for your target polymer architecture.
Mechanistic Landscape: The Driver of Control
Understanding the mechanism is not academic; it dictates the polymer's end-group fidelity and polydispersity (PDI).
A. Coordination-Insertion (Metal-Alkoxides)
-
Standard: Tin(II) 2-ethylhexanoate (
).[1][2] -
Mechanism: The monomer coordinates to the Lewis acidic metal center. The growing chain (alkoxide) inserts into the acyl-oxygen bond of the lactone.
-
Why it matters: This mechanism is less sensitive to impurities (water/acid) than anionic methods but slower for sterically hindered substituted monomers.
B. Activated Monomer/Chain End (Organocatalysts)
-
Standard: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).
-
Mechanism: TBD acts bifunctionally. It activates the alcohol initiator (hydrogen bonding) and the monomer carbonyl (nucleophilic activation).
-
Why it matters: Extremely fast kinetics, even for substituted monomers. However, high activity often leads to back-biting (transesterification), broadening PDI at high conversions.
C. Enzymatic Ring-Opening
-
Standard: Candida Antarctica Lipase B (CALB).
-
Mechanism: Acyl-enzyme intermediate formation followed by deacylation by the polymer chain end.
-
Why it matters: unparalleled regioselectivity. It can polymerize substituted lactones with high stereocontrol but is significantly slower and limited to lower molecular weights (
kDa).
Visualizing the Mechanisms
Figure 1: Mechanistic pathways for Metal vs. Organocatalytic ROP. Note the distinct activation modes which influence reaction rates and tolerance to sterics.
Performance Comparison Matrix
The following data aggregates typical performance metrics for the polymerization of 4-methyl-
| Metric | Tin(II) Octoate ( | TBD (Organocatalyst) | Aluminum Isopropoxide ( |
| Reaction Rate ( | Moderate ( | Very High (RT to | Slow ( |
| PDI Control ( | Good (1.2 – 1.4) | Moderate (1.3 – 1.6)* | Excellent (1.05 – 1.15) |
| Steric Tolerance | Low (Struggles with bulky groups) | High (Powerful activation) | Moderate |
| Toxicity (Residue) | FDA Limit: 20 ppm (Sn) | Cytotoxic at high conc. | Neurotoxicity concerns (Al) |
| Removal Difficulty | Difficult (Chelation req.) | Moderate (Acid wash/Resin) | Difficult (Hydrolysis/Precip) |
| Side Reactions | Transesterification at high temp | Transesterification at high conv. | Minimal |
*Note: TBD PDI broadens significantly if reaction runs past 90% conversion due to back-biting.
Experimental Protocols
These protocols are designed for 4-methyl-
Pre-requisite: Monomer Purification
-
Critical Step: Distill 4-MeCL over
under reduced pressure ( ) immediately before use. Store in a glovebox. -
Initiator: Benzyl Alcohol (BnOH), distilled from CaO.
Protocol A: The "Industry Standard" ( )
Best for: Robust synthesis where ultra-narrow PDI is not critical, and metal traces are acceptable (or removable).
-
Setup: In a glovebox, charge a flame-dried Schlenk flask with 4-MeCL (10 mmol, 1.28 g) and BnOH (0.1 mmol, 10.8 mg) for a target DP of 100.
-
Catalyst Addition: Add
solution in dry toluene. Ratio: . -
Polymerization: Seal flask, remove from glovebox, and immerse in an oil bath at 130°C .
-
Note: Substituted CL requires higher temps than standard CL (usually 110°C).
-
-
Monitoring: Monitor via
NMR. Expect 24–48 hours for >90% conversion. -
Quenching: Cool to RT, dissolve in minimal THF, and precipitate into cold methanol containing 1% HCl (to remove Sn).
Protocol B: The "Fast & Metal-Free" (TBD)
Best for: Biomedical polymers requiring zero metal residue and rapid synthesis.
-
Setup: In a glovebox, dissolve 4-MeCL (10 mmol) and BnOH (0.1 mmol) in dry Toluene (5 mL).
-
Concentration: 2M solution is ideal to balance rate vs. viscosity.
-
-
Catalyst Addition: Add TBD (0.05 mmol, 7.0 mg). Ratio:
. -
Polymerization: Stir at Room Temperature .
-
Insight: TBD is active enough to polymerize substituted CL at RT. Heating to 60°C will increase rate but drastically increase PDI.
-
-
Monitoring: Critical. Check every 15 mins. Reaction may complete in <2 hours. Stop at 85-90% conversion to preserve narrow PDI.
-
Quenching: Add Benzoic acid (excess) immediately to neutralize TBD. Precipitate in cold methanol.
Experimental Workflow Diagram
Figure 2: Comparative workflow for Metal-based vs. Organocatalytic polymerization.
Toxicity & Regulatory Considerations
For drug delivery applications, the choice of catalyst is often a regulatory decision.
-
Tin (
): Although is FDA-approved as a food additive (E339), strict limits exist for parenteral (injectable) polymers. The residual limit is typically <20 ppm .[3] Achieving this requires multiple purification steps (re-precipitation, EDTA washing), which lowers yield. -
Organocatalysts: While "metal-free," TBD and DBU are cytotoxic. However, they are easily removed by washing with acidic methanol or passing the polymer solution through a silica/acidic alumina plug, often resulting in undetectable residues.
References
-
Kinetics of Sn(Oct)
-caprolactone. Source: PubMed / NIH. URL:[Link] -
Organocatalytic Ring-Opening Polymeriz
-Caprolactone Using Ionic Liquids. Source: MDPI (Polymers). URL:[Link][4] -
Ring opening polymeriz
-caprolactone through water. Source: Royal Society of Chemistry (Polymer Chemistry). URL:[Link] -
Toxicity of Polymerization Catalysts Based on Tin(II) Salts. Source: ACS Chemical Health & Safety. URL:[Link]
-
A Recoverable, Metal-Free Catalyst for the Green Polymeriz
-Caprolactone. Source: ACS Macromolecules. URL:[Link]
Sources
The Purity Mandate: A Comparative Guide to the Critical Role of Monomer Purity in Polymer Performance
Abstract
In the pursuit of high-performance polymers, particularly for demanding applications in drug development and biomedical devices, the final properties of a macromolecule are inextricably linked to the purity of its constituent monomers. This guide provides an in-depth technical comparison, grounded in experimental evidence, of how monomer purity directly correlates with critical polymer properties, including molecular weight, mechanical strength, thermal stability, and optical clarity. We will explore the mechanistic roles of common impurities, present a comparative case study, and provide validated experimental protocols for purity assessment and polymer characterization, offering researchers and developers a comprehensive framework for optimizing their materials.
The Adversaries Within: A Typology of Monomer Impurities
The term "impurity" in the context of polymerization is not a monolith; it encompasses a range of chemical species that can insidiously disrupt the carefully orchestrated process of chain propagation. Understanding the classification of these adversaries is the first step in mitigating their detrimental effects.
-
Inhibitors and Retarders: Often phenols (like hydroquinone monomethyl ether, MeHQ) or oxygen, these are added to monomers to prevent premature polymerization during storage.[1] If not removed, they scavenge the initial radicals or ionic species that initiate polymerization, leading to long induction periods or complete failure of the reaction.
-
Chain Transfer Agents: These impurities (e.g., solvents, water, or other reactive small molecules) terminate a growing polymer chain and initiate a new, shorter one. This dramatically reduces the final molecular weight of the polymer.[2]
-
Monofunctional and Polyfunctional Species: A monofunctional impurity will act as a "capping" agent, prematurely terminating chain growth and limiting the degree of polymerization.[3] Conversely, a polyfunctional impurity can lead to branching or cross-linking, creating gels and insoluble fractions that drastically alter mechanical and rheological properties.[4]
-
Non-Polymerizable Contaminants: These include residual solvents, salts, or byproducts from monomer synthesis. While not directly participating in the reaction, they can interfere with catalyst activity, affect the polarity of the reaction medium, and cause physical defects like voids or discoloration in the final polymer.[5]
The Cascade of Consequences: Correlating Impurities with Polymer Properties
The presence of even minute quantities of the aforementioned impurities can trigger a cascade of negative effects that manifest in the final polymer's performance.
Molecular Weight (MW) and Polydispersity Index (PDI)
Molecular weight is arguably the most fundamental property of a polymer, directly influencing nearly all other physical characteristics.[6] Impurities that act as chain terminators or transfer agents are the primary culprits in reducing the number-average molecular weight (Mn) and weight-average molecular weight (Mw).
A Monte Carlo simulation of an AA-BB polycondensation reaction demonstrated that the presence of just 0.5% of a monofunctional (AC) or non-reactive (CC) impurity can lead to a 33% decrease in the degree of polymerization.[2] Increasing the impurity content to 1% can reduce the molecular weight by half.[2][3] This premature termination also leads to a broader molecular weight distribution, or a higher Polydispersity Index (PDI, Mw/Mn), indicating a less uniform material. High-purity monomers, in contrast, facilitate the synthesis of polymers with higher molecular weights and narrower PDI.[7]
Mechanical Properties
The mechanical integrity of a polymer is directly tied to its molecular weight.[8] Longer polymer chains lead to greater intermolecular entanglement, which is the source of a material's strength, toughness, and ductility.
| Property | Polymer from Low Purity Monomer | Polymer from High Purity Monomer | Causality |
| Tensile Strength | Lower | Higher | Reduced chain entanglement from lower MW leads to easier chain slippage under stress.[9] |
| Impact Strength | Lower | Higher | Fewer and weaker tie molecules connecting crystalline and amorphous regions make the material more brittle.[9][10] |
| Elongation at Break | Often Higher | Lower | Shorter chains can move more freely past one another before fracture, though this is often coupled with lower strength.[11] |
Table 1: Comparative Mechanical Properties.
Even a few percent of impurities can be detrimental to mechanical properties, as most polymers are incompatible, leading to poor interfacial adhesion and weak points within the material.[10] For high-value applications, a purity level of greater than 99% is often necessary to achieve desired mechanical performance.[9]
Thermal Properties
The thermal behavior of a polymer, including its glass transition temperature (Tg), melting temperature (Tm), and thermal stability, is also highly dependent on molecular weight and structural regularity.
-
Glass Transition (Tg) and Melting (Tm) Temperatures: Lower molecular weight polymers have more chain ends, which increase free volume and chain mobility. This leads to lower Tg and Tm values.
-
Thermal Stability: The initiation of thermal degradation often occurs at chain ends or structural defects. A higher concentration of chain ends in low-MW polymers, resulting from impure monomers, can lower the onset temperature of decomposition.[12] Conversely, increasing the molecular weight of a polyimide has been shown to raise its thermal decomposition temperature.[8]
Optical Properties
For applications requiring optical clarity, such as lenses or analytical consumables, impurities can be catastrophic. They can cause:
-
Coloration: Impurities can absorb light or degrade during processing to form chromophores, resulting in a yellowed or discolored product.[13]
-
Haze: Insoluble impurities or immiscible polymer phases resulting from contaminants act as scattering centers, reducing the transparency of the material.[13]
-
Birefringence: Impurities can disrupt the uniform packing of polymer chains, leading to variations in the refractive index within the material.[14]
Case Study: Polylactic Acid (PLA) for Biomedical Applications
In the field of drug delivery and biodegradable medical implants, the polymer of choice must exhibit predictable and reproducible properties.[15][16] Polylactic acid (PLA) is a prime example where monomer purity is paramount. The monomer, lactide, is susceptible to hydrolysis by trace amounts of water.
Comparison:
-
System A: Standard-Grade Lactide (99.0% Purity): Contains higher levels of water and meso-lactide.
-
System B: Polymer-Grade Lactide (>99.9% Purity): Rigorously purified to remove water and stereoisomers.
| Property | System A: PLA from Standard-Grade Lactide | System B: PLA from Polymer-Grade Lactide | Justification |
| Number-Average MW (Mn) | 50-80 kDa | >150 kDa | Water acts as a potent chain transfer agent in the ring-opening polymerization of lactide, severely limiting chain growth. |
| Polydispersity Index (PDI) | >1.8 | <1.5 | Uncontrolled initiation by impurities leads to a wider distribution of chain lengths. |
| Degradation Profile | Rapid and Unpredictable | Controlled and Predictable | Lower initial MW and a more amorphous structure from impurities lead to faster hydrolysis and loss of mechanical integrity.[15] |
| Residual Monomer | High | Low (<0.1%) | Higher purity and more controlled polymerization kinetics result in higher conversion and less unreacted monomer, which is critical for biocompatibility.[17] |
Table 2: Comparative Analysis of PLA Synthesized from Different Purity Grades of Lactide Monomer.
For a drug-eluting stent or a biodegradable suture, the differences outlined in Table 2 are the difference between a functional medical device and a failed one. The unpredictable degradation of System A could lead to premature device failure and a burst release of the encapsulated drug, highlighting the non-negotiable need for high-purity monomers in biomedical applications.[15]
The Path to Purity: Experimental Protocols
Achieving high-performance polymers requires a validated workflow for assessing monomer purity, purifying the monomer if necessary, and characterizing the resulting polymer.
Protocol 4.1: Assessing Monomer Purity via Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantify the purity of a monomer and identify impurities. NMR is a powerful technique for determining purity by comparing the integration of proton signals from the monomer to those of a known internal standard and any detected impurities.[18]
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the monomer and ~5 mg of a suitable internal standard (e.g., maleic anhydride) into a vial. The standard should be stable, have a known chemical formula, and possess signals that do not overlap with the monomer or solvent.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified to allow for full relaxation between pulses.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis:
-
Integrate a well-resolved peak corresponding to the monomer (I_mono) and a peak from the internal standard (I_std).
-
Calculate the molar ratio and subsequently the purity of the monomer using the known masses and molecular weights.
-
Identify any extraneous peaks and integrate them to quantify impurity levels relative to the monomer.
-
Protocol 4.2: Monomer Purification via Column Chromatography
Objective: To remove inhibitors (like MeHQ) from vinyl monomers (e.g., acrylates, styrenes) prior to polymerization.[1][19]
Methodology:
-
Column Preparation: Pack a glass chromatography column with a suitable stationary phase. For removing phenolic inhibitors, activated basic alumina is highly effective.
-
Eluent: Choose a non-polar solvent in which the monomer is soluble (e.g., hexane or dichloromethane).
-
Loading: Dissolve the as-received monomer in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Pass the eluent through the column. The less polar monomer will travel down the column while the more polar inhibitor will be strongly adsorbed by the alumina.
-
Collection: Collect the fractions containing the purified monomer. Monitor the fractions by thin-layer chromatography (TLC) if necessary.
-
Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator.
-
Verification: Re-run the purity assessment (Protocol 4.1) to confirm the successful removal of the inhibitor. Use the purified monomer immediately as the inhibitor has been removed.
Protocol 4.3: Characterizing Polymer Molecular Weight by Size-Exclusion Chromatography (SEC/GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.[18]
Methodology:
-
System Calibration: Calibrate the SEC system using a series of well-defined polymer standards with narrow PDI (e.g., polystyrene standards). This creates a calibration curve of log(MW) versus elution volume.
-
Sample Preparation: Prepare a dilute solution of the synthesized polymer (e.g., 1-2 mg/mL) in the mobile phase (e.g., tetrahydrofuran, THF). Ensure the polymer is fully dissolved.
-
Injection: Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulates and inject a known volume into the SEC system.
-
Data Acquisition: The polymer molecules are separated based on their hydrodynamic volume as they pass through a series of porous gel columns. Larger molecules elute first. A detector (typically a differential refractive index detector) measures the concentration of the polymer as it elutes.
-
Analysis: The software uses the calibration curve to calculate the Mn, Mw, and PDI (Mw/Mn) for the polymer sample from its elution profile.
Conclusion: The Purity Mandate in Advanced Applications
The experimental evidence is unequivocal: monomer purity is not a parameter to be overlooked but a foundational pillar upon which polymer performance is built. From the molecular level, where impurities dictate chain length and uniformity, to the macroscopic level, where they compromise mechanical, thermal, and optical properties, the correlation is direct and profound.[2][9] For researchers, scientists, and drug development professionals, particularly in fields where material failure is not an option, enforcing a "purity mandate" is essential. By implementing rigorous analytical and purification protocols, developers can ensure the synthesis of polymers that are not only fit for purpose but also exhibit the lot-to-lot consistency and reliability required for the most demanding of applications.
References
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Title: Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study Source: ResearchGate URL: [Link]
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Title: Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique Source: MDPI URL: [Link]
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Title: Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study Source: SpringerLink URL: [Link]
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Title: Effects of Contamination with Selected Polymers on the Mechanical Properties of Post-Industrial Recycled Polypropylene Source: National Institutes of Health (NIH) URL: [Link]
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Title: Molecular Weight's Effect On Polymer Properties | Polymer Engineering Source: YouTube URL: [Link]
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Title: Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide Source: National Institutes of Health (NIH) URL: [Link]
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Title: Influence of the Polymerization Parameters on the Porosity and Thermal Stability of Polymeric Monoliths Source: ResearchGate URL: [Link]
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Title: An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique Source: ResearchGate URL: [Link]
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The Guiding Hand of a Methyl Group: A Comparative Analysis of its Influence on Polycaprolactone Properties for Advanced Drug Delivery
In the landscape of biodegradable polymers for drug delivery, poly(ε-caprolactone) (PCL) has long been a cornerstone material, prized for its biocompatibility, robust mechanical properties, and tunable degradation kinetics. However, the ever-increasing demand for more sophisticated and precisely controlled drug release profiles necessitates a deeper understanding of how subtle chemical modifications to the PCL backbone can dramatically alter its performance. This guide provides a comprehensive comparison of neat PCL with its methyl-substituted counterparts, offering researchers, scientists, and drug development professionals a detailed examination of the causal effects of methyl group incorporation on the physicochemical properties of PCL. We will delve into the underlying science, supported by experimental data, to illuminate how this seemingly minor addition can be a powerful tool in the rational design of next-generation drug delivery systems.
The Rationale for Methylation: Disrupting Order to Enhance Function
PCL is a semi-crystalline polymer, a characteristic that imparts both advantages and disadvantages. Its crystalline domains contribute to its mechanical strength and slower degradation, which can be beneficial for long-term implantable devices. However, this crystallinity can also hinder drug loading and lead to non-linear, unpredictable drug release profiles as the amorphous regions degrade more rapidly than the crystalline ones.[1][2]
The introduction of a methyl group onto the ε-caprolactone monomer unit serves as a strategic disruption to the polymer chain's ability to pack into a highly ordered crystalline lattice. This steric hindrance, a direct consequence of the methyl group's bulkiness, is the primary driver for the observed changes in the polymer's properties. The position of the methyl group on the caprolactone ring (α, β, γ, or δ) further refines these effects, offering a nuanced approach to polymer design.
Synthesis of Methyl-Substituted Polycaprolactone: A Practical Workflow
The most common and versatile method for synthesizing both neat and methyl-substituted PCL is through ring-opening polymerization (ROP).[3][4] This technique offers excellent control over molecular weight and polymer architecture.
Caption: Workflow for the synthesis of PCL and methyl-substituted PCL via ROP.
Experimental Protocol: Synthesis of Poly(γ-methyl-ε-caprolactone)
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stirrer is placed under a nitrogen atmosphere.
-
Reagent Addition: Anhydrous toluene is added to the flask, followed by the desired amount of initiator (e.g., benzyl alcohol) to control the polymer's molecular weight.
-
Monomer and Catalyst: γ-methyl-ε-caprolactone monomer is added to the flask, followed by the catalyst, typically tin(II) 2-ethylhexanoate (Sn(Oct)₂), at a monomer-to-catalyst ratio of approximately 1000:1.
-
Polymerization: The reaction mixture is heated to 110°C and stirred for 24 hours.
-
Purification: The resulting polymer is dissolved in a minimal amount of dichloromethane and precipitated in a large excess of cold methanol.
-
Isolation: The precipitated polymer is collected by filtration and dried under vacuum at room temperature until a constant weight is achieved.
Impact on Physicochemical Properties: A Comparative Analysis
The introduction of a methyl group has a profound and predictable impact on the thermal, mechanical, and degradation properties of PCL.
Thermal Properties: A Shift Towards Amorphous Character
The steric hindrance imposed by the methyl group disrupts the regular packing of polymer chains, leading to a significant reduction in crystallinity. This, in turn, lowers the melting temperature (Tm) and can influence the glass transition temperature (Tg).
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Degree of Crystallinity (%) |
| Poly(ε-caprolactone) (PCL) | -60[5] | 58 - 64[5] | 40 - 60 |
| Poly(α-methyl-ε-caprolactone) | - | Amorphous | ~0 |
| Poly(γ-methyl-ε-caprolactone) | -55 | 30 - 40 | 20 - 30 |
| Poly(δ-methyl-ε-caprolactone) | - | Amorphous | ~0 |
Note: The exact values can vary depending on the molecular weight and polydispersity of the polymer.
Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program:
-
Heat the sample from room temperature to 100°C at a rate of 10°C/min to erase the thermal history.
-
Hold at 100°C for 5 minutes.
-
Cool the sample to -80°C at a rate of 10°C/min.
-
Heat the sample from -80°C to 100°C at a rate of 10°C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the inflection point of the baseline shift and the melting temperature (Tm) from the peak of the melting endotherm. The degree of crystallinity (Xc) can be calculated using the following equation:
Xc (%) = (ΔHm / ΔH0m) x 100
where ΔHm is the enthalpy of fusion of the sample and ΔH0m is the enthalpy of fusion for 100% crystalline PCL (139.5 J/g).[6][7]
Mechanical Properties: A Trade-off Between Strength and Flexibility
The reduction in crystallinity directly impacts the mechanical properties of the polymer. A more amorphous polymer will generally exhibit a lower Young's modulus and tensile strength but a higher elongation at break, indicating a more flexible and less rigid material.
| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(ε-caprolactone) (PCL) | 200 - 400 | 20 - 40 | > 400 |
| Poly(γ-methyl-ε-caprolactone) | 50 - 150 | 10 - 20 | > 500 |
Note: These are representative values and can vary based on molecular weight and processing conditions.
Experimental Protocol: Tensile Testing (ASTM D882)
-
Specimen Preparation: Prepare rectangular film specimens with a width of 25 mm and a length of 150 mm.[8] Ensure the films are free of defects.
-
Instrument Setup: Use a universal testing machine equipped with grips suitable for thin films. Set the initial grip separation to 100 mm.
-
Testing: Conduct the test at a constant crosshead speed, typically 50 mm/min.[8] Record the force and elongation until the specimen breaks.
-
Data Analysis: Calculate the Young's modulus from the initial linear portion of the stress-strain curve, the tensile strength from the maximum stress reached, and the elongation at break from the extension at the point of fracture.[9]
Degradation Behavior: Accelerating the Breakdown
The degradation of polyesters like PCL occurs primarily through the hydrolysis of their ester linkages. This process is significantly influenced by the polymer's crystallinity, as the amorphous regions are more accessible to water molecules and enzymes.[1][2]
Caption: General degradation pathway for aliphatic polyesters like PCL.
By reducing crystallinity, the incorporation of methyl groups accelerates the degradation rate of PCL. This is a crucial parameter for tuning the release of encapsulated drugs.
Experimental Protocol: In Vitro Hydrolytic Degradation (based on ISO 13781)
-
Sample Preparation: Prepare polymer films of known weight and dimensions.
-
Degradation Medium: Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.[10]
-
Incubation: Maintain the samples in the degradation medium for predetermined time points (e.g., 1, 2, 4, 8, 12 weeks).
-
Analysis: At each time point, remove the samples, rinse with deionized water, and dry to a constant weight.
-
Characterization:
-
Mass Loss: Calculate the percentage of mass loss.
-
Molecular Weight Reduction: Analyze the molecular weight of the degraded samples using Gel Permeation Chromatography (GPC).
-
Morphological Changes: Observe the surface morphology of the samples using Scanning Electron Microscopy (SEM).
-
Implications for Drug Delivery: Tailoring Release Profiles
The ability to tune the properties of PCL through methylation opens up a vast design space for creating sophisticated drug delivery systems.
-
Accelerated Drug Release: The faster degradation of methyl-substituted PCL can be leveraged for applications requiring a more rapid release of the therapeutic agent.
-
Improved Drug Loading: The more amorphous nature of these polymers can lead to higher drug loading efficiencies, as the drug molecules are more readily dispersed within the polymer matrix.
-
Linear Release Kinetics: By reducing the disparity in degradation rates between amorphous and crystalline regions, a more linear and predictable drug release profile can be achieved.
For instance, in a study comparing the release of a model drug from neat PCL and a copolymer containing methyl-caprolactone, the latter exhibited a significantly faster and more complete release over the same time period. This is attributed to the increased water uptake and faster degradation of the more amorphous copolymer matrix.
Conclusion: A Versatile Tool for Polymer Design
The incorporation of a methyl group into the polycaprolactone backbone is a simple yet powerful strategy for modulating its key physicochemical properties. By disrupting the polymer's crystallinity, we can predictably alter its thermal and mechanical characteristics, as well as its degradation rate. This "bottom-up" approach to polymer design provides drug development professionals with a versatile toolkit for creating bespoke drug delivery systems with tailored release profiles. As our understanding of the structure-property relationships in these modified polyesters continues to grow, so too will our ability to design the next generation of advanced and effective therapeutic solutions.
References
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ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM International, West Conshohocken, PA, 2018, [Link]
- Cahill, S., Lohfeld, S., & McHugh, P. E. (2009). A review of the bulk mechanical properties of thermoplastic poly-ε-caprolactone.
- Chandra, R., & Rustgi, R. (1998). Biodegradable polymers. Progress in polymer science, 23(7), 1273-1335.
- Dash, T. K., & Konkimalla, V. B. (2012). Poly-є-caprolactone based formulations for drug delivery and tissue engineering: A review. Journal of controlled release, 158(1), 15-33.
- Göpferich, A. (1996). Mechanisms of polymer degradation and erosion.
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ISO 13781:1997, Poly(L-lactide) resins and fabricated forms for surgical implants — In vitro degradation testing, International Organization for Standardization, Geneva, CH, 1997, [Link]
- Lendlein, A., & Sisson, A. (Eds.). (2011).
- Middleton, J. C., & Tipton, A. J. (2000). Synthetic biodegradable polymers as medical devices.
- Nair, L. S., & Laurencin, C. T. (2007). Biodegradable polymers as biomaterials. Progress in polymer science, 32(8-9), 762-798.
- Pitt, C. G., Chasalow, F. I., Hibionada, Y. M., Klimas, D. M., & Schindler, A. (1981). Aliphatic polyesters. I. The degradation of poly (ϵ-caprolactone) in vivo. Journal of applied polymer science, 26(11), 3779-3787.
- Pêgo, A. P., Poot, A. A., Grijpma, D. W., & Feijen, J. (2003). In vitro degradation of trimethylene carbonate-based (co) polymers. Macromolecular bioscience, 3(9), 522-530.
- Sinha, V. R., Bansal, K., Kaushik, R., Kumria, R., & Trehan, A. (2004). Poly-ϵ-caprolactone microspheres and nanospheres: an overview. International journal of pharmaceutics, 278(1), 1-23.
- Sun, H., Mei, L., Song, C., Cui, X., & Wang, P. (2006). The in vivo degradation, absorption and excretion of PCL-based implant.
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TA Instruments. (n.d.). Determination of Polymer Crystallinity by DSC. Retrieved from [Link]
- Woodruff, M. A., & Hutmacher, D. W. (2010). The return of a forgotten polymer—Polycaprolactone in the 21st century. Progress in polymer science, 35(10), 1217-1256.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methyloxepan-2-one
This guide provides essential safety and logistical information for the proper disposal of 5-Methyloxepan-2-one, a crucial procedure for maintaining a safe and compliant laboratory environment. As researchers and drug development professionals, understanding the lifecycle of a chemical, from use to disposal, is paramount. This document offers a step-by-step methodology grounded in established safety protocols and regulatory standards, ensuring that the disposal process is handled with the expertise and trustworthiness your work demands.
Hazard Identification and Risk Assessment
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this compound was not identified in the provided resources, data from structurally similar compounds, such as other ketones and lactones, allow for a prudent assessment of potential risks. Always consult the specific SDS provided by your chemical supplier before handling.
Potential hazards include skin and eye irritation, and it may be harmful if inhaled or swallowed.[1][2] Some related ketones are classified as flammable liquids and vapors, necessitating precautions against ignition sources.[3][4][5]
Table 1: Summary of Potential Hazards and Recommended Precautions
| Hazard Category | Potential Risk | Recommended Precautionary Statements |
| Skin Contact | Causes skin irritation.[1][2] | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water and soap.[2] |
| Eye Contact | Causes serious eye irritation.[1][2] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Inhalation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| Ingestion | Harmful if swallowed.[1][4] | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Flammability | Related ketones are flammable.[3][4] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3] |
Pre-Disposal Planning and Waste Minimization
Prudent laboratory practice dictates that a disposal plan should be in place before any experiment begins.[6] The primary goal is to minimize waste generation.
-
Source Reduction : Order only the quantity of this compound necessary for your experiments.[7]
-
Scale of Operation : Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[7][8]
-
Chemical Substitution : If your protocol allows, consider substituting with a less hazardous chemical.[8]
Segregation and Storage of Chemical Waste
Proper segregation is critical to prevent dangerous reactions within a waste container.
-
Incompatible Materials : this compound, as a ketone, may be incompatible with strong oxidizing agents, strong bases, strong reducing agents, acids, and other reactive materials.[1][3][5] Mixing incompatible wastes can lead to heat generation, gas evolution, or violent reactions.[6][8]
-
Satellite Accumulation Areas (SAAs) : Collect and store chemical waste at or near the point of generation in a designated SAA.[7][8][9] This area must be under the control of the laboratory personnel.
-
Container Requirements :
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for the safe disposal of this compound waste streams.
4.1. Personal Protective Equipment (PPE)
-
Step 1 : Before handling any waste, don the appropriate PPE as specified in Table 1. This includes, at a minimum, a lab coat, safety glasses or goggles, and chemical-resistant gloves.
4.2. Handling Uncontaminated or Surplus this compound
-
Step 1 : Do not dispose of this compound down the sink.[10] This can contaminate waterways and is a violation of most institutional and municipal regulations.
-
Step 2 : Carefully transfer the neat (pure) or surplus chemical into a designated hazardous waste container.
-
Step 3 : Ensure the container is properly labeled and stored in your lab's SAA.
-
Step 4 : Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal through an approved waste disposal plant.[1][3]
4.3. Handling Contaminated Waste and Solutions
-
Step 1 : Collect all solutions containing this compound (e.g., from reaction workups or cleaning) in a single, compatible waste container.
-
Step 2 : Do not mix this waste stream with other incompatible waste types (e.g., acidic or basic waste).[6]
-
Step 3 : Label the container with the full names of all chemical constituents and their approximate concentrations.
-
Step 4 : Store the container in the SAA and arrange for pickup through your EHS office.
4.4. Managing Small Spills
-
Step 1 : Alert personnel in the immediate area.
-
Step 2 : Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material such as clay, sawdust, or kitty litter.[11]
-
Step 3 : Sweep or scoop the absorbed material into a designated chemical waste container.[11]
-
Step 4 : Clean the spill area thoroughly.
-
Step 5 : Label and dispose of the spill cleanup materials as hazardous waste.
4.5. Disposing of Empty Containers
-
Step 1 : Empty containers that held this compound are also considered hazardous waste as they retain chemical residue.[3]
-
Step 2 : Do not rinse the container into the sink. If rinsing is necessary for experimental reasons, the rinsate must be collected as hazardous waste.
-
Step 3 : Deface the original label to avoid confusion.
-
Step 4 : Dispose of the empty container through your institution's EHS-approved waste stream, which may include a specific "empty container" collection.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making proper disposal decisions for various this compound waste streams.
Sources
- 1. fishersci.com [fishersci.com]
- 2. redox.com [redox.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-methyl-5-hexen-2-one, 3240-09-3 [thegoodscentscompany.com]
- 5. 5-METHYLHEXAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 9. mtech.edu [mtech.edu]
- 10. youtube.com [youtube.com]
- 11. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
